PLX-4720-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14ClF2N3O3S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
InChI Key |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PLX-4720-d7 in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses primarily on the mechanism of action of PLX-4720. Its deuterated form, PLX-4720-d7, is a stable isotope-labeled version used primarily for pharmacokinetic studies. While the direct, cell-based mechanism of action is expected to be identical to PLX-4720, the deuteration may alter its metabolic profile and pharmacokinetic properties in vivo. Specific comparative studies on the mechanism of action between PLX-4720 and this compound are not extensively available in the public domain.
Executive Summary
PLX-4720 is a potent and highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in approximately 50% of melanomas. Its mechanism of action centers on the direct inhibition of this constitutively active kinase, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This targeted inhibition ultimately results in cell cycle arrest and apoptosis in BRAF V600E-positive melanoma cells. This guide provides an in-depth overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of PLX-4720.
Core Mechanism of Action
PLX-4720 is a 7-azaindole derivative that acts as an ATP-competitive inhibitor of the BRAF V600E kinase.[1] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to a constitutively active conformation of the BRAF kinase. This results in persistent downstream signaling, promoting cell proliferation and survival.
PLX-4720 selectively binds to the active conformation of the BRAF V600E kinase, blocking its ability to phosphorylate its downstream target, MEK. This leads to a cascade of inhibitory effects on the MAPK pathway, ultimately suppressing the phosphorylation of ERK.[1][2][3] The inhibition of this pathway is critical, as hyperactivation of MAPK signaling is a hallmark of BRAF-mutant melanomas.
Quantitative Data Summary
The following tables summarize key quantitative data for PLX-4720 from various in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity of PLX-4720
| Target | IC50 (nM) | Notes |
| BRAF V600E | 13 | Potent and selective inhibition. |
| Wild-type BRAF | 160 | Demonstrates over 10-fold selectivity for the mutant form.[4] |
| c-Raf-1 (Y340D/Y341D) | 6.7 | Also shows potency against activated c-Raf. |
| Other Kinases (e.g., FRK, SRC, FAK, FGFR, Aurora A) | >1000 | Highly selective against a broad panel of other kinases.[4] |
Table 2: Growth Inhibition (GI50) of PLX-4720 in BRAF V600E-mutant Melanoma Cell Lines
| Cell Line | GI50 (µM) |
| COLO205 | 0.31[3] |
| A375 | 0.50[3] |
| WM2664 | 1.5[3] |
| COLO829 | 1.7[3] |
Signaling Pathways and Cellular Effects
The inhibition of BRAF V600E by PLX-4720 triggers a series of downstream cellular events, primarily mediated by the suppression of the MAPK pathway.
MAPK Pathway Inhibition
The canonical RAS-RAF-MEK-ERK pathway is the primary target of PLX-4720.
Cellular Consequences
The inhibition of the MAPK pathway by PLX-4720 leads to:
-
Cell Cycle Arrest: PLX-4720 induces cell cycle arrest, primarily at the G1 phase, in BRAF V600E-positive melanoma cells.[1][3]
-
Apoptosis: The compound triggers programmed cell death (apoptosis) in melanoma cells harboring the BRAF V600E mutation.[1][3] This is often associated with the upregulation of pro-apoptotic proteins like BIM.
-
Inhibition of Proliferation: By halting the cell cycle and inducing apoptosis, PLX-4720 effectively inhibits the proliferation of BRAF V600E-mutant melanoma cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PLX-4720.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PLX-4720 (or this compound) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for MAPK Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Treat melanoma cells with PLX-4720 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Drug Treatment: Treat melanoma cells with PLX-4720 for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Mechanisms of Resistance
Resistance to BRAF inhibitors like PLX-4720 is a significant clinical challenge. The primary mechanisms of resistance often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways. These can include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR can activate alternative pathways like the PI3K/AKT/mTOR pathway, promoting cell survival despite BRAF inhibition.
-
NRAS Mutations: Acquired mutations in NRAS can reactivate the MAPK pathway downstream of BRAF.
-
BRAF Amplification or Splice Variants: Increased copies of the BRAF V600E gene or the expression of alternative splice variants can overcome the inhibitory effects of the drug.
Conclusion
PLX-4720 is a highly specific and potent inhibitor of the BRAF V600E kinase, representing a cornerstone of targeted therapy for BRAF-mutant melanoma. Its mechanism of action is well-defined, centering on the inhibition of the MAPK signaling pathway, which leads to cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600E mutation. While this compound is anticipated to share the same cellular mechanism, its primary utility lies in its potential for altered pharmacokinetic properties, a critical consideration for in vivo studies and clinical development. A thorough understanding of the molecular and cellular effects of PLX-4720, as detailed in this guide, is essential for the continued development of effective therapeutic strategies for melanoma.
References
A Technical Guide to PLX-4720 and its Deuterated Analog, PLX-4720-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of PLX-4720, a potent and selective inhibitor of the B-Raf(V600E) kinase, and its deuterated analog, PLX-4720-d7. This document outlines their chemical structures, mechanisms of action, and the theoretical and practical implications of deuteration on the compound's properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also included to support further research and development.
Introduction
PLX-4720 is a small molecule inhibitor that has been instrumental in the study of cancers driven by the B-Raf(V600E) mutation, particularly melanoma.[1][2] It selectively targets the ATP-binding site of the mutated B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[2][3][4]
This compound is the deuterated version of PLX-4720, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium.[5] This modification is a common strategy in drug development to alter the pharmacokinetic profile of a compound. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This increased bond strength can make the molecule more resistant to metabolic breakdown, potentially leading to a longer half-life, increased exposure, and a modified safety profile.
This guide will delve into the specifics of these two molecules, providing a comprehensive resource for researchers in the field.
Chemical and Structural Differences
The core chemical structure of PLX-4720 and this compound is identical, with the only difference being the isotopic substitution on the propane-1-sulfonamide moiety.
PLX-4720:
-
IUPAC Name: N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide[6][7]
-
Molecular Formula: C₁₇H₁₄ClF₂N₃O₃S[6]
-
Molecular Weight: 413.83 g/mol [6]
This compound:
-
IUPAC Name: N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide-d7
-
Molecular Formula: C₁₇H₇D₇ClF₂N₃O₃S[5]
-
Molecular Weight: 420.87 g/mol [5]
The seven deuterium atoms in this compound are located on the propyl group of the propane-1-sulfonamide side chain. This specific placement is designed to slow down the metabolism of this part of the molecule, which is a likely site of enzymatic oxidation.
Comparative Data
While extensive data is available for PLX-4720, direct comparative studies with this compound are not publicly available. The following tables summarize the known quantitative data for PLX-4720 and provide a theoretical comparison for this compound based on the principles of the kinetic isotope effect.
Physicochemical Properties
| Property | PLX-4720 | This compound (Predicted) |
| Molecular Formula | C₁₇H₁₄ClF₂N₃O₃S[6] | C₁₇H₇D₇ClF₂N₃O₃S[5] |
| Molecular Weight | 413.83 g/mol [6] | 420.87 g/mol [5] |
| Melting Point | 230-233°C | Similar to PLX-4720 |
| Solubility | Soluble in DMSO | Similar to PLX-4720 |
Pharmacodynamic Properties (In Vitro)
| Parameter | PLX-4720 | This compound (Predicted) |
| Target | B-Raf(V600E) | B-Raf(V600E) |
| IC₅₀ (B-Raf V600E, cell-free) | 13 nM[3] | Expected to be similar to PLX-4720, as deuteration should not affect direct binding affinity. |
| IC₅₀ (wild-type B-Raf, cell-free) | 160 nM[8] | Expected to be similar to PLX-4720. |
| Cellular GI₅₀ (B-Raf V600E cell lines) | 0.31 µM (COLO205), 0.50 µM (A375)[3] | Expected to be similar to PLX-4720. |
Pharmacokinetic Properties (In Vivo)
No direct comparative pharmacokinetic data for PLX-4720 and this compound has been found in publicly available literature. The table below presents known data for PLX-4720 and the anticipated effects of deuteration on this compound.
| Parameter | PLX-4720 | This compound (Anticipated Effects of Deuteration) |
| Metabolism | Undergoes metabolism, likely involving the propane-1-sulfonamide moiety. Specific metabolic pathways are not well-documented publicly.[1] | Slower rate of metabolism due to the kinetic isotope effect at the deuterated positions. This would likely lead to reduced formation of metabolites derived from the oxidation of the propyl chain. |
| Half-life (t₁/₂) | Not publicly available.[1] | Expected to be longer than that of PLX-4720. |
| Clearance | Not publicly available.[1] | Expected to be lower than that of PLX-4720. |
| Bioavailability | Orally bioavailable.[2] | Potentially increased bioavailability due to reduced first-pass metabolism. |
Mechanism of Action and Signaling Pathway
PLX-4720 is a selective inhibitor of the B-Raf(V600E) mutant kinase. In normal cellular signaling, the RAS/RAF/MEK/ERK pathway is tightly regulated to control cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf protein leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.
PLX-4720 binds to the ATP-binding pocket of the activated B-Raf(V600E) kinase, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation and activation of ERK, leading to the suppression of cell proliferation and the induction of apoptosis in B-Raf(V600E)-mutant cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving PLX-4720. These protocols can be adapted for use with this compound.
In Vitro B-Raf Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of MEK by B-Raf kinase.
Materials:
-
Recombinant active B-Raf(V600E) enzyme
-
Recombinant inactive MEK protein (substrate)
-
PLX-4720 or this compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Anti-phospho-MEK antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of PLX-4720 or this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant B-Raf(V600E) enzyme, and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of MEK substrate and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of stop solution (e.g., EDTA).
-
Coat a separate 96-well plate with a capture antibody for MEK.
-
Transfer the reaction mixture to the coated plate and incubate to allow for MEK binding.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-MEK antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
B-Raf(V600E)-mutant melanoma cell line (e.g., A375, COLO205)
-
Complete cell culture medium
-
PLX-4720 or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of PLX-4720 or this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[3]
Conclusion
PLX-4720 is a well-characterized and highly selective inhibitor of B-Raf(V600E), serving as a valuable tool for cancer research. Its deuterated analog, this compound, represents a logical next step in the drug development process, with the potential for an improved pharmacokinetic profile. While direct comparative data remains limited in the public domain, the principles of deuteration strongly suggest that this compound will exhibit increased metabolic stability and a longer half-life. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further investigate and compare these two important compounds. Future studies directly comparing the pharmacokinetics and in vivo efficacy of PLX-4720 and this compound will be crucial in fully elucidating the therapeutic potential of this deuteration strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Drug: PLX-4720 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Technical Guide to PLX-4720-d7: In Vitro Selectivity and Potency against B-RafV600E
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and highly selective small-molecule inhibitor of the B-RafV600E kinase, a key driver in a significant subset of human cancers. Its deuterated analog, PLX-4720-d7, is primarily utilized in pharmacokinetic and metabolic studies, with the core assumption that its in vitro biological activity mirrors that of the parent compound. This guide provides a comprehensive overview of the selectivity and potency of PLX-4720 against the B-RafV600E mutation, supported by detailed experimental data and methodologies. All presented data pertains to PLX-4720, with the understanding that this compound is expected to exhibit analogous in vitro performance.
Core Mechanism of Action
PLX-4720, a 7-azaindole derivative, functions as an ATP-competitive inhibitor of the B-Raf kinase.[1] It selectively binds to the active conformation of the B-RafV600E mutant protein, effectively blocking its kinase activity.[1] This inhibition disrupts the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, a critical cascade for cell proliferation and survival. The V600E mutation in B-Raf leads to constitutive activation of this pathway, and its inhibition by PLX-4720 can induce cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][2]
B-RafV600E Signaling Pathway
The following diagram illustrates the canonical MAPK signaling pathway and the point of intervention by PLX-4720.
Quantitative Data: Potency and Selectivity
The inhibitory activity of PLX-4720 has been quantified through various in vitro assays, demonstrating its high potency against B-RafV600E and selectivity over wild-type B-Raf and other kinases.
Table 1: In Vitro Kinase Inhibitory Potency of PLX-4720
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. B-RafV600E) |
| B-RafV600E | 13 | 1 |
| B-Raf (Wild-Type) | 160 | ~12.3 |
| c-Raf-1 (Y340D/Y341D) | 13 | 1 |
Data sourced from multiple independent studies.[2][3][4]
Table 2: Kinase Selectivity Profile of PLX-4720
| Kinase | IC50 (nM) |
| FRK | >1000 |
| CSK | >1000 |
| SRC | >1000 |
| FAK | >1000 |
| FGFR | >1000 |
| Aurora A | >1000 |
This table highlights a subset of kinases against which PLX-4720 shows minimal activity, underscoring its high selectivity.[2][4]
Table 3: Cellular Activity of PLX-4720 in B-RafV600E Mutant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| COLO205 | Colorectal | 0.31 |
| A375 | Melanoma | 0.50 |
| WM2664 | Melanoma | 1.5 |
| COLO829 | Melanoma | 1.7 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the potency and selectivity of PLX-4720.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of PLX-4720 on the enzymatic activity of purified kinases.
Methodology:
-
Reaction Setup: A reaction mixture containing the purified kinase (e.g., B-RafV600E), a specific substrate (e.g., recombinant MEK), and ATP is prepared in an appropriate buffer.
-
Inhibitor Addition: Serial dilutions of PLX-4720 are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The kinase reaction is stopped.
-
Detection: The level of substrate phosphorylation is quantified using a detection method such as ELISA, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or radiometric assays.
-
Data Analysis: The concentration of PLX-4720 that inhibits 50% of the kinase activity (IC50) is determined by plotting the phosphorylation signal against the inhibitor concentration.
Cellular Proliferation Assay (MTT or CellTiter-Glo)
This assay measures the effect of PLX-4720 on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of PLX-4720.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is then measured.
-
CellTiter-Glo Assay: A reagent that measures ATP levels (an indicator of cell viability) is added, and the resulting luminescence is quantified.
-
-
Data Analysis: The concentration of PLX-4720 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
ERK Phosphorylation Assay (Western Blot or In-Cell Western)
This assay determines the ability of PLX-4720 to inhibit the downstream signaling of the B-RafV600E pathway within cells.
Methodology:
-
Cell Culture and Treatment: B-RafV600E mutant cells are cultured and then treated with PLX-4720 for a specific duration.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
The protein lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detection enzyme or fluorophore are then added.
-
-
Detection: The signal from the secondary antibodies is detected, typically through chemiluminescence or fluorescence imaging.
-
Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
Conclusion
PLX-4720 is a highly potent and selective inhibitor of the B-RafV600E kinase. The extensive in vitro and cellular data robustly support its specific mechanism of action and its potential as a targeted therapeutic agent. While this compound is primarily used for its altered pharmacokinetic properties, the foundational selectivity and potency data from PLX-4720 provide the essential rationale for its use in research and development. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this important class of B-Raf inhibitors.
References
A Technical Guide to the Downstream Effects of PLX-4720-d7 on the MAPK Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the downstream cellular and molecular effects following the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway by PLX-4720-d7. It includes quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades involved.
Introduction: PLX-4720 and its Deuterated Analog, this compound
PLX-4720 is a potent and highly selective small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutant, which is a common oncogenic driver in a variety of cancers, most notably melanoma.[1][2][3] It is a 7-azaindole derivative discovered through structure-guided drug design.[2] PLX-4720 binds to the ATP-binding site of the active BRAF V600E kinase, effectively blocking its catalytic activity and halting downstream signaling.[2]
This compound is the deuterated form of PLX-4720.[4] In drug development, deuteration—the replacement of hydrogen atoms with their heavy isotope, deuterium—is a strategy employed to alter a compound's metabolic profile.[4] This can potentially improve pharmacokinetic properties, such as half-life and exposure, without changing the fundamental mechanism of action.[4] Therefore, the biological effects of this compound on the MAPK pathway are considered identical to those of its non-deuterated parent compound, PLX-4720. All biological data presented herein refers to studies conducted with PLX-4720.
The Canonical MAPK (RAS-RAF-MEK-ERK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] In its canonical form, the pathway is initiated by the activation of a RAS GTPase, which then recruits and activates a RAF kinase (ARAF, BRAF, or CRAF). The activated RAF kinase subsequently phosphorylates and activates the dual-specificity kinase MEK (MEK1/2). MEK, in turn, phosphorylates and activates the final kinase in the cascade, ERK (ERK1/2). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
In cancers harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, independent of upstream RAS signaling. This leads to chronic, uncontrolled activation of the MEK-ERK pathway, promoting unchecked cell growth and survival.[6]
Downstream Effects of PLX-4720 on MAPK Signaling
The effect of PLX-4720 on the MAPK pathway is highly context-dependent and differs critically between cells with mutant BRAF V600E and those with wild-type BRAF.
In BRAF V600E Mutant Cells: Pathway Inhibition
In cancer cells carrying the BRAF V600E mutation, PLX-4720 acts as a potent inhibitor. By binding to the active kinase, it prevents the phosphorylation of MEK.[2] This leads to a cascade of inhibitory downstream effects:
-
Inhibition of MEK and ERK Phosphorylation: Treatment with PLX-4720 leads to a rapid and significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[2][7][8]
-
Cell Cycle Arrest and Apoptosis: The blockade of ERK signaling results in cell cycle arrest and the induction of apoptosis.[2][7] This is the primary mechanism behind the potent anti-tumor activity of the drug in BRAF V600E-positive models.[2]
-
Inhibition of Cell Proliferation: Consequently, PLX-4720 potently inhibits the growth of tumor cell lines that harbor the BRAF V600E mutation.[7][9]
In BRAF Wild-Type Cells: Paradoxical Activation
A critical and counterintuitive effect of PLX-4720 occurs in cells with wild-type (WT) BRAF, particularly those with upstream activation from mutated RAS. In this context, the inhibitor can lead to a "paradoxical" hyperactivation of the MAPK pathway.[10][11][12]
-
RAF Dimerization and Transactivation: PLX-4720 binding to one protomer of a RAF dimer (e.g., BRAF/CRAF) can allosterically transactivate the unbound partner protomer.[11]
-
Increased MEK/ERK Phosphorylation: This transactivation results in an increase in MEK and ERK phosphorylation, thereby stimulating the very pathway the drug is designed to inhibit.[5][10][12] This phenomenon is largely dependent on CRAF.[10][12]
-
Promotion of Cell Survival: This paradoxical activation can promote resistance to apoptosis and potentially enhance cell survival in non-BRAF V600E mutant cells.[10][12]
Quantitative Data Summary
The potency and efficacy of PLX-4720 have been quantified in numerous biochemical and cellular assays.
Table 1: In Vitro Potency of PLX-4720
| Target / Assay | Metric | Value | Cell Lines / Conditions | Reference(s) |
|---|---|---|---|---|
| Kinase Inhibition | ||||
| BRAF V600E | IC50 | 13 nM | Cell-free enzymatic assay | [2][7][9][13] |
| BRAF (Wild-Type) | IC50 | 160 nM | Cell-free enzymatic assay | [13] |
| c-Raf-1 (Y340D/Y341D) | IC50 | 13 nM | Cell-free enzymatic assay | [7][9] |
| Other Kinases (Frk, Src, etc.) | IC50 | >1.3 µM | Cell-free enzymatic assay | [7][9] |
| Cellular Activity | ||||
| ERK Phosphorylation | IC50 | 14 - 46 nM | BRAF V600E mutant cell lines | [7][9] |
| Growth Inhibition | ||||
| COLO205 (Colon) | GI50 | 0.31 µM | BRAF V600E mutant | [7][9] |
| A375 (Melanoma) | GI50 | 0.50 µM | BRAF V600E mutant | [7][9] |
| WM2664 (Melanoma) | GI50 | 1.5 µM | BRAF V600E mutant | [7][9] |
| COLO829 (Melanoma) | GI50 | 1.7 µM | BRAF V600E mutant |[7][9] |
Table 2: In Vivo Efficacy of PLX-4720
| Tumor Model | Dosage | Outcome | Reference(s) |
|---|---|---|---|
| COLO205 Xenograft | 20 mg/kg/day (oral) | Significant tumor growth delays and regressions | [2] |
| 1205Lu Xenograft | 100 mg/kg (twice daily) | Almost complete tumor elimination | [7][9] |
| 8505c Xenograft | 30 mg/kg/day | >90% inhibition of tumor growth | [7][9] |
| C8161 Xenograft (BRAF WT) | 100 mg/kg (twice daily) | No activity |[7][9] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.
Protocol: Western Blot for MAPK Pathway Phosphorylation
This protocol is used to assess the phosphorylation status of MEK and ERK in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 for BRAF V600E or Sbcl2 for BRAF WT/NRAS mutant) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-MEK1/2 (Ser217/221) at a 1:1000 dilution.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imaging system.[17]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK, total MEK, and a loading control like β-actin or GAPDH.[14][16]
-
Quantify band intensity using densitometry software (e.g., ImageJ).[16][18]
-
Protocol: In Vitro BRAF V600E Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of BRAF V600E.
-
Reagent Preparation:
-
Kinase Reaction:
-
Add 1 µL of the this compound dilution series or DMSO vehicle to the wells of a 96-well plate.[19]
-
Add the BRAF V600E kinase solution to the wells and incubate for 1 hour at room temperature to allow for inhibitor binding.[19]
-
Initiate the kinase reaction by adding a mixture containing the MEK1 substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection of MEK Phosphorylation:
-
Stop the reaction. The detection method can vary:
-
ELISA-based: Transfer the reaction mixture to a glutathione-coated plate to capture the GST-tagged MEK substrate. Detect phosphorylated MEK using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[19]
-
Luminescence-based (e.g., Kinase-Glo®): Add a reagent that measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.[6]
-
Fluorescence Resonance Energy Transfer (FRET): Use a system like LanthaScreen™ where inhibition of kinase activity leads to a loss of FRET signal.[20]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
-
Protocol: Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Plating:
-
Seed cancer cells (e.g., COLO205, A375) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in culture medium.
-
Remove the overnight medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter 96® AQueous One) to each well according to the manufacturer's instructions.[13]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the GI50 value using a suitable curve-fitting model.
-
Conclusion
This compound, through its active moiety PLX-4720, demonstrates a dual and context-dependent effect on the MAPK signaling pathway. In BRAF V600E mutant tumors, it is a potent inhibitor that blocks the oncogenic signaling cascade, leading to cell cycle arrest, apoptosis, and significant anti-tumor efficacy.[2] Conversely, in cells with wild-type BRAF and upstream RAS activation, it can paradoxically hyperactivate the pathway through RAF dimerization and transactivation.[10][12] This critical dichotomy underscores the importance of patient stratification based on tumor genotype for the clinical application of BRAF inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to investigate these downstream effects and further explore the complex biology of MAPK pathway inhibitors.
References
- 1. ckb.genomenon.com [ckb.genomenon.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Isotopic Labeling of Kinase Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted inhibition of protein kinases has become a cornerstone of modern drug discovery, particularly in oncology. To fully understand the efficacy, selectivity, and mechanism of action of these inhibitors, researchers increasingly turn to isotopic labeling. This technique involves the substitution of one or more atoms in a kinase inhibitor molecule with their corresponding isotopes. These labeled compounds serve as powerful probes in a variety of research applications, from elucidating metabolic pathways to quantifying target engagement in living systems.
This technical guide provides an in-depth overview of the core principles, methodologies, and applications of isotopic labeling of kinase inhibitors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.
Types of Isotopic Labels and Their Applications
Isotopic labels can be broadly categorized into two types: radioactive isotopes (radionuclides) and stable isotopes. The choice of isotope depends on the specific research question and the analytical technique being employed.
-
Radioactive Isotopes: These isotopes, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-123 (¹²³I), are primarily used in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2] Radiolabeled kinase inhibitors allow for non-invasive, real-time visualization and quantification of drug distribution, target engagement, and receptor density in vivo.[3][4][5] This is invaluable for assessing drug pharmacokinetics and pharmacodynamics in preclinical and clinical studies.[6][7][8]
-
Stable Isotopes: Stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and are used in conjunction with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9] They are instrumental in:
-
Pharmacokinetic and Metabolism Studies: Deuterium labeling can alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect, which can be harnessed to improve a drug's pharmacokinetic profile.[10][11][12]
-
Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and other quantitative mass spectrometry techniques utilize stable isotopes to accurately quantify changes in protein phosphorylation and identify off-target effects of kinase inhibitors.[13][14][15]
-
Target Engagement and Binding Studies: NMR spectroscopy, particularly with ¹³C and ¹⁵N labeled proteins or inhibitors, provides detailed structural information about drug-target interactions and can be used to measure binding affinities.[16][17][18]
-
Methods of Isotopic Labeling
The synthesis of isotopically labeled kinase inhibitors requires careful planning and execution. The labeling position should not interfere with the inhibitor's binding to its target kinase.[19] The synthesis often involves the introduction of the isotopic label at a late stage to maximize the incorporation of the expensive labeled precursor.
Example: Synthesis of [¹⁴C]Imatinib
Imatinib, a Bcr-Abl and c-Kit inhibitor, can be radiolabeled with Carbon-14 for use in in vitro and in vivo studies. The synthesis involves the preparation of a ¹⁴C-labeled 2-aminopyrimidine intermediate using [¹⁴C]guanidine hydrochloride. This is followed by a cross-coupling reaction with an aryl bromide precursor to yield [¹⁴C]imatinib.[20]
Key Experimental Techniques and Protocols
Positron Emission Tomography (PET) Imaging
PET imaging with radiolabeled kinase inhibitors provides a non-invasive window into the in vivo behavior of these drugs.
Experimental Workflow for PET Imaging:
References
- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. [PDF] Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT | Semantic Scholar [semanticscholar.org]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of PLX-4720 in Thyroid Cancer Models
Introduction
Thyroid cancer is the most common endocrine malignancy, with papillary thyroid cancer (PTC) being the most frequent subtype. A significant driver of thyroid carcinogenesis is the B-RafV600E mutation, a specific point mutation in the BRAF gene that leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2]. This mutation is found in 29-83% of PTCs and is associated with more aggressive disease and progression to anaplastic thyroid cancer (ATC), the most lethal form of thyroid cancer[1][2].
PLX-4720 is a potent and selective small-molecule inhibitor of the B-RafV600E oncoprotein[1][2][3]. It is designed to block the ATP-binding site of the mutated B-Raf kinase, thereby inhibiting its activity[1][2]. PLX-4720-d7 is the deuterated form of PLX-4720, where specific hydrogen atoms are replaced by deuterium[3]. This modification is intended to alter the drug's pharmacokinetic profile, potentially improving its metabolic stability and efficacy[3]. While extensive preclinical research exists for PLX-4720 in thyroid cancer models, specific studies on this compound in this context are not yet available in the public domain. This technical guide summarizes the foundational preliminary studies on PLX-4720, which provide the essential basis for the development and investigation of its deuterated analog.
Mechanism of Action and Signaling Pathway
The B-RafV600E mutation results in a constitutively active B-Raf kinase, which leads to persistent downstream signaling through the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway). This uncontrolled signaling promotes key cancer hallmarks, including cell proliferation, survival, migration, and invasion[1][4]. PLX-4720 selectively binds to and inhibits the active conformation of the B-RafV600E protein, effectively blocking the phosphorylation of its downstream targets, MEK1/2, and subsequently ERK1/2[1][5]. The inhibition of ERK1/2 phosphorylation is a critical biomarker of PLX-4720 activity, leading to the suppression of tumor growth and progression[1].
In Vitro Studies
A range of in vitro experiments using human thyroid cancer cell lines have demonstrated the potent and specific activity of PLX-4720 against cells harboring the B-RafV600E mutation.
Data Presentation
Table 1: Thyroid Cancer Cell Lines Used in PLX-4720 Studies
| Cell Line | Cancer Type | Key Mutations | Reference |
|---|---|---|---|
| 8505c | Anaplastic | B-RafV600E, TP53 R248G | [1] |
| BCPAP | Papillary | B-RafV600E | [4][5] |
| 8305C | Anaplastic | B-RafV600E | [4] |
| TPC-1 | Papillary | RET/PTC1, B-Raf wild-type | [1][4] |
| NHT | Normal Human Thyrocytes | Wild-type |[4] |
Table 2: In Vitro Efficacy of PLX-4720 on Cell Proliferation and Signaling
| Cell Line | Parameter | Treatment | Result | Reference |
|---|---|---|---|---|
| B-RafV600E Mutant Cells | Proliferation | PLX-4720 / PLX-4032 | EC50 in the nanomolar range | [6] |
| 8505c | p-ERK1/2 Levels | 1 µM PLX-4720 (1 hr) | >90% reduction | [1] |
| B-RafV600E Mutant Cells | p-ERK1/2, p-MEK1/2 | PLX-4720 / PLX-4032 | Decreased phosphorylation | [5] |
| Normal Thyrocytes (PC) | Proliferation | 1000 nM PLX-4720 | EC50 not reached (minimal effect) | [6] |
| TPC-1 (B-Raf WT) | Proliferation | PLX-4720 | No significant inhibition |[1] |
Table 3: In Vitro Effects of PLX-4720 on Cell Migration, Invasion, and Chemokine Secretion
| Cell Line | Parameter | Treatment | Result | Reference |
|---|---|---|---|---|
| 8505c | Migration & Invasion | PLX-4720 | Significantly reduced | [1][7] |
| BCPAP, 8305C, 8505C | Basal & CXCL8-induced Migration | 10 µM PLX-4720 | Significantly reduced | [4] |
| TPC-1 (B-Raf WT) | Invasion & Migration | PLX-4720 | No significant effect | [1][4] |
| BCPAP, 8305C, 8505C | Basal & TNF-α-induced CXCL8 Secretion | PLX-4720 (dose-dependent) | Significant inhibition |[4] |
Experimental Protocols
-
Cell Culture and Proliferation Assay : Thyroid cancer cells (e.g., 8505c, BCPAP, TPC-1) were cultured in appropriate media with serum. For proliferation assays, cells were plated in triplicate, and after 24 hours, treated with varying concentrations of PLX-4720 or vehicle control. Cell counts were performed at different time points (e.g., daily for 4 days) to determine the effect on cell growth and calculate the EC50 value[6].
-
Western Blot Analysis : To assess MAPK pathway inhibition, B-RafV600E mutant cells were treated with PLX-4720 for a short duration (e.g., 1-2 hours). Cells were then lysed, and protein extracts were subjected to SDS-PAGE. Western blotting was performed using primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, and other relevant pathway proteins to quantify the change in phosphorylation status[1][5].
-
Migration and Invasion Assays : The anti-migratory and anti-invasive properties of PLX-4720 were evaluated using Transwell chamber assays. Cells were seeded in the upper chamber of the insert (coated with Matrigel for invasion assays) in serum-free media with or without PLX-4720. The lower chamber contained media with a chemoattractant (e.g., serum or CXCL8). After a set incubation period (e.g., 16 hours), non-invading cells were removed, and cells that had migrated to the bottom of the membrane were stained and counted[1][4].
-
CXCL8 Secretion Assay : Cells were incubated with increasing concentrations of PLX-4720, either alone or in combination with an inflammatory stimulus like TNF-α, for 24 hours. The concentration of the chemokine CXCL8 in the cell culture supernatants was then measured using an enzyme-linked immunosorbent assay (ELISA)[4].
Visualization
In Vivo Studies
The anti-tumor efficacy of PLX-4720 has been validated in preclinical orthotopic mouse models of anaplastic thyroid cancer, which faithfully mimic human disease.
Data Presentation
Table 4: In Vivo Efficacy of PLX-4720 in Orthotopic Thyroid Cancer Models
| Animal Model | Cell Line | Treatment Group | Key Findings | Reference |
|---|---|---|---|---|
| SCID Mice | 8505c (B-RafV600E) | Vehicle Control (35 days) | Average tumor volume: 72 ± 18 mm³; cachexia observed | [1] |
| SCID Mice | 8505c (B-RafV600E) | PLX-4720 (35 days) | Average tumor volume: 1.9 mm³ (97% reduction); no cachexia | [1] |
| SCID Mice | 8505c (B-RafV600E) | Vehicle Control (35 days) | Average tumor volume: 61 mm³; all mice sacrificed by day 35 | [2][8] |
| SCID Mice | 8505c (B-RafV600E) | PLX-4720 + Sham Surgery (35 days) | Average tumor volume: 1.3 mm³ | [2][8] |
| SCID Mice | 8505c (B-RafV600E) | PLX-4720 + Thyroidectomy (35 days) | 3 of 6 mice had no tumor; others had avg. volume of 1.4 mm³ | [2][8] |
| SCID Mice | 8505c (B-RafV600E) | PLX-4720 Treatment | Proliferation (Ki-67 staining) reduced from 74% to 25% | [2] |
| Genetically Engineered Mouse | BRAFV600E-induced PTC | PLX-4720 Chow | Markedly inhibited proliferative index (Ki-67) |[9] |
Experimental Protocols
-
Animal Models : Severe combined immunodeficient (SCID) mice are commonly used for xenograft studies as they lack a functional immune system and will not reject human tumor cells[1][2]. Genetically engineered mouse models with conditional BRAF activation are also used[9][10].
-
Orthotopic Tumor Implantation : To create a clinically relevant model, 8505c anaplastic thyroid cancer cells were surgically implanted directly into the thyroid gland of SCID mice. This orthotopic model allows for the study of local invasion and tumor growth in the correct microenvironment[1][2].
-
Drug Administration and Dosing : Treatment typically began after tumors were established (e.g., 7 days post-implantation). PLX-4720 was administered orally, often incorporated into the mouse chow (e.g., 417 mg/kg chow) to provide continuous drug exposure[2][9][10]. Vehicle chow was given to the control group.
-
Tumor Measurement and Animal Monitoring : Mice were monitored regularly for signs of distress and cachexia (weight loss)[1][2]. At the study's endpoint (e.g., 35 or 50 days), animals were sacrificed, and tumors were surgically resected. Tumor volume was calculated to determine treatment efficacy[1][2][8].
-
Immunohistochemistry (IHC) : Resected tumors were fixed, sectioned, and stained with antibodies to assess various biological markers. For instance, IHC for Ki-67, a marker of cell proliferation, was used to confirm that PLX-4720 inhibited tumor cell division in vivo[2]. Staining for thyroid differentiation markers like thyroid transcription factor 1 (TTF-1) was also performed to assess tumor differentiation status[1].
Visualization
Conclusion and Future Directions
Preliminary studies on PLX-4720 in preclinical thyroid cancer models have consistently demonstrated its potent anti-tumor activity. The compound effectively inhibits the B-RafV600E oncoprotein, leading to the suppression of the MAPK pathway. This results in reduced cell proliferation, migration, and invasion in vitro, and dramatic tumor regression in vivo, specifically in B-RafV600E mutant models[1][2]. Furthermore, PLX-4720 has been shown to upregulate thyroid differentiation markers, suggesting a potential to restore some normal cellular functions[1][7].
The research highlights several key points:
-
Specificity : PLX-4720 is highly selective for cancer cells with the B-RafV600E mutation, showing minimal effects on wild-type B-Raf cells at therapeutic concentrations[1][6].
-
Therapeutic Potential : The profound inhibition of tumor growth in orthotopic models suggests that B-RafV600E inhibitors could be a valuable therapeutic strategy for patients with aggressive and advanced thyroid cancers harboring this mutation[2][11].
-
Combination Strategies : While highly effective, resistance to B-Raf inhibitors can emerge. Studies combining PLX-4720 with other agents, such as the tyrosine kinase inhibitor ponatinib, have shown synergistic anticancer activity and the ability to overcome resistance, suggesting a promising path for future clinical trials[12].
The development of this compound represents a logical next step in optimizing this therapeutic agent. Future studies should focus on directly comparing the pharmacokinetics, safety profile, and in vivo efficacy of this compound against its non-deuterated counterpart in these established thyroid cancer models. Such investigations will be crucial to determine if the deuterated version offers a superior clinical potential for treating B-RafV600E-mutant thyroid cancer.
References
- 1. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BRAF-inhibitor PLX4720 inhibits CXCL8 secretion in BRAFV600E mutated and normal thyroid cells: a further anti-cancer effect of BRAF-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Small-molecule MAPK inhibitors restore radioiodine incorporation in mouse thyroid cancers with conditional BRAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Combinatorial Strategy for Targeting BRAF V600E-Mutant Cancers with BRAFV600E Inhibitor (PLX4720) and Tyrosine Kinase Inhibitor (Ponatinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the B-Raf Signaling Axis: A Technical Guide to PLX-4720-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PLX-4720-d7 as a chemical probe for interrogating the B-Raf signaling pathway. PLX-4720 is a potent and selective inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. Its deuterated analog, this compound, serves as a valuable tool in research and drug development, offering a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. This guide details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
PLX-4720 is a 7-azaindole derivative that functions as an ATP-competitive inhibitor of the B-Raf kinase.[1] B-Raf is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates essential cellular processes such as cell division, differentiation, and secretion.[2][3] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the B-Raf protein and aberrant downstream signaling, driving the development and progression of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4][5]
PLX-4720 exhibits high selectivity for the active conformation of B-Raf, particularly the B-RafV600E mutant.[6] By binding to the ATP-binding pocket of the kinase, PLX-4720 prevents the phosphorylation of its downstream targets, MEK1 and MEK2, thereby inhibiting the entire MAPK/ERK cascade.[7] This blockade of signal transduction leads to cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[6][8] this compound, being a deuterated version of PLX-4720, shares the same mechanism of action but its altered mass allows for its use as an internal standard in mass spectrometry-based assays.[9][10]
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for PLX-4720.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Selectivity vs. Wild-Type B-Raf | Reference |
| B-RafV600E | 13 | 10-fold | [7][8][9] |
| Wild-Type B-Raf | 160 | - | [11][12] |
| c-Raf-1 (Y340D/Y341D) | Equally potent to B-RafV600E | - | [7][9] |
| Other Kinases (Frk, Src, Fak, FGFR, Aurora A) | > 1000 | >100-fold | [7][11] |
Table 2: Cellular Activity
| Cell Line | B-Raf Status | Assay | IC50 / GI50 (µM) | Reference |
| COLO205 | V600E | Growth Inhibition | 0.31 | [7][8] |
| A375 | V600E | Growth Inhibition | 0.50 | [7][8] |
| WM2664 | V600E | Growth Inhibition | 1.5 | [7][8] |
| COLO829 | V600E | Growth Inhibition | 1.7 | [7][8] |
| Various B-RafV600E cell lines | V600E | ERK Phosphorylation Inhibition | 0.014 - 0.046 | [7][8] |
| C8161 | Wild-Type | Growth Inhibition | No effect | [6] |
Table 3: In Vivo Efficacy
| Xenograft Model | B-Raf Status | Dosing Regimen | Tumor Growth Inhibition | Reference |
| COLO205 | V600E | 20 mg/kg/day (oral) | Significant tumor growth delays and regressions | [7] |
| 1205Lu | V600E | 100 mg/kg twice daily (oral) | Almost complete elimination of xenografts | [7][8] |
| 8505c | V600E | 30 mg/kg/day (oral) | >90% inhibition | [7][8] |
| C8161 | Wild-Type | 100 mg/kg twice daily (oral) | No activity | [7][8] |
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by PLX-4720.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Kinase Assay
This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of PLX-4720.[7]
Objective: To measure the IC50 of PLX-4720 against B-RafV600E.
Materials:
-
Recombinant human B-RafV600E enzyme
-
Biotinylated-MEK protein (substrate)
-
PLX-4720
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, 0.3% BSA
-
AlphaScreen™ Protein A Detection Kit (including Streptavidin-coated Donor beads and Protein A Acceptor beads)
-
Phospho-MEK Antibody
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of PLX-4720 in DMSO.
-
In a 384-well plate, add 20 µL of a reaction mixture containing assay buffer, 0.1 ng of B-RafV600E enzyme, 100 nM biotin-MEK protein, and varying concentrations of PLX-4720.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 5 µL of stop solution containing the AlphaScreen™ beads and phospho-MEK antibody, which have been pre-incubated in the dark.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol outlines a common method to assess the effect of PLX-4720 on the proliferation of cancer cell lines.[7][13]
Objective: To determine the GI50 of PLX-4720 in B-RafV600E mutant and wild-type cell lines.
Materials:
-
Cancer cell lines (e.g., A375, COLO205, C8161)
-
Complete cell culture medium
-
PLX-4720
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PLX-4720 or DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
For CellTiter-Glo® assay, add the reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence.
-
For MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and read the absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blotting for Phospho-ERK
This protocol is used to confirm the on-target effect of PLX-4720 by measuring the phosphorylation of ERK.
Objective: To assess the inhibition of ERK phosphorylation in cells treated with PLX-4720.
Materials:
-
Cancer cell lines
-
PLX-4720
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with PLX-4720 at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the levels of phospho-ERK relative to total ERK and the loading control.
Experimental Workflow
The following diagram depicts a typical experimental workflow for evaluating this compound in a cellular context.
Conclusion
PLX-4720 and its deuterated analog, this compound, are indispensable tools for the study of B-Raf signaling. Their high potency and selectivity for the oncogenic B-RafV600E mutant allow for precise interrogation of the MAPK/ERK pathway's role in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricacies of B-Raf-driven malignancies and developing novel therapeutic strategies. The use of this compound as an internal standard is particularly crucial for robust and reproducible pharmacokinetic and pharmacodynamic analyses, underpinning its importance in the drug development pipeline.
References
- 1. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 3. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. abmole.com [abmole.com]
- 13. PLX-4720 | Raf | TargetMol [targetmol.com]
The Impact of Deuteration on PLX-4720: A Technical Guide to a Potential Pharmacokinetic Enhancement Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential effects of deuteration on the activity of PLX-4720, a selective inhibitor of the B-RafV600E oncogene. While a deuterated version of this compound, PLX-4720-d7, is commercially available, comprehensive studies directly comparing its activity to the parent compound are not extensively published. This document, therefore, serves as a framework for investigating these effects, outlining the theoretical basis, key experimental protocols, and expected outcomes based on established principles of medicinal chemistry and pharmacology.
PLX-4720: A Targeted Inhibitor of the MAPK Signaling Pathway
PLX-4720 is a potent and selective small-molecule inhibitor of the B-Raf kinase, specifically targeting the V600E mutation that is prevalent in a variety of cancers, most notably melanoma.[1][2] This mutation results in constitutive activation of the B-Raf protein, leading to hyperactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway, crucial for cell proliferation, differentiation, and survival, becomes a key driver of tumorigenesis when dysregulated.
PLX-4720 functions by competing with ATP for the binding site on the B-RafV600E kinase, thereby preventing its catalytic activity.[3] This inhibition leads to a downstream blockade of MEK and ERK phosphorylation, culminating in cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[1][4]
The Rationale for Deuteration: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference is the foundation of the deuterium kinetic isotope effect (KIE) . The substitution of hydrogen with deuterium at a strategic position in a drug molecule can slow down the rate of chemical reactions involving the cleavage of that carbon-hydrogen bond.
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of metabolic breakdown at that position can be significantly reduced. This can potentially lead to:
-
Improved Metabolic Stability: A longer plasma half-life (t1/2) and reduced clearance (CL).
-
Increased Drug Exposure: Higher maximum plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC).
-
Reduced Formation of Metabolites: This can be advantageous if a metabolite is associated with toxicity or has reduced efficacy.
-
Potential for Lower Dosing: Increased exposure may allow for smaller or less frequent doses to achieve the same therapeutic effect.
Given that PLX-4720 undergoes metabolism, deuteration presents a plausible strategy to enhance its pharmacokinetic profile.
Proposed Experimental Investigation of Deuterated PLX-4720
To elucidate the effects of deuteration on PLX-4720, a series of comparative experiments are necessary. The following sections outline the key experimental protocols and data presentation formats.
In Vitro Potency Assessment
A direct comparison of the inhibitory activity of PLX-4720 and its deuterated analog (this compound) is crucial to ensure that the structural modification does not negatively impact its primary pharmacological action.
Experimental Protocols:
-
B-RafV600E Kinase Inhibition Assay:
-
A cell-free enzymatic assay would be performed using recombinant human B-RafV600E kinase.
-
The kinase activity would be measured by quantifying the phosphorylation of its substrate, MEK1.
-
A range of concentrations of both PLX-4720 and this compound would be incubated with the enzyme and substrate.
-
The concentration of each compound that inhibits 50% of the kinase activity (IC50) would be determined.
-
-
Cellular Proliferation Assay:
-
Human melanoma cell lines harboring the B-RafV600E mutation (e.g., A375, COLO205) would be cultured.
-
Cells would be treated with a range of concentrations of PLX-4720 and this compound for a defined period (e.g., 72 hours).
-
Cell viability would be assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The concentration of each compound that inhibits 50% of cell growth (GI50) would be calculated.
-
Data Presentation:
| Compound | B-RafV600E IC50 (nM) | A375 GI50 (µM) | COLO205 GI50 (µM) |
| PLX-4720 | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
In Vitro Metabolic Stability
This experiment aims to directly measure the impact of deuteration on the metabolic rate of PLX-4720.
Experimental Protocol:
-
PLX-4720 and this compound would be incubated with liver microsomes (human and rat) in the presence of NADPH as a cofactor to initiate metabolism.
-
Samples would be taken at various time points and the reaction quenched.
-
The concentration of the parent compound remaining at each time point would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The rate of disappearance of each compound would be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation:
| Compound | Human Liver Microsomes t1/2 (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Rat Liver Microsomes t1/2 (min) | Rat Liver Microsomes CLint (µL/min/mg protein) |
| PLX-4720 | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
In Vivo Pharmacokinetic and Efficacy Studies
Animal studies are essential to understand how the in vitro observations translate to a whole-organism setting.
Experimental Protocols:
-
Pharmacokinetic Study:
-
A cohort of mice or rats would be administered a single oral dose of either PLX-4720 or this compound.
-
Blood samples would be collected at multiple time points post-administration.
-
Plasma concentrations of the parent drug and any major metabolites would be determined by LC-MS/MS.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 would be calculated.
-
-
Xenograft Efficacy Study:
-
Immunocompromised mice would be subcutaneously implanted with a human melanoma cell line expressing B-RafV600E (e.g., A375).
-
Once tumors are established, mice would be randomized into treatment groups: vehicle control, PLX-4720, and this compound.
-
Drugs would be administered orally daily for a specified period.
-
Tumor volume and body weight would be measured regularly.
-
At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Presentation:
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| PLX-4720 | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Treatment Group | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Value | - |
| PLX-4720 | Experimental Value | Calculated Value |
| This compound | Experimental Value | Calculated Value |
Hypothesized Effects of Deuteration on PLX-4720
Based on the principles of the kinetic isotope effect, it is hypothesized that:
-
Potency will be maintained: As deuteration is unlikely to alter the binding affinity of PLX-4720 for the B-RafV600E kinase, the in vitro potency (IC50 and GI50 values) of this compound is expected to be comparable to that of PLX-4720.
-
Metabolic stability will be enhanced: If deuterium is incorporated at a primary site of metabolism, this compound should exhibit a longer half-life and lower intrinsic clearance in liver microsome assays compared to PLX-4720.
-
In vivo exposure will be increased: The enhanced metabolic stability is expected to translate to a higher AUC and potentially a higher Cmax for this compound in animal models.
-
Efficacy may be improved: Increased systemic exposure could lead to greater tumor growth inhibition in xenograft models at an equivalent dose, or similar efficacy at a lower dose.
Conclusion
The strategic deuteration of PLX-4720 offers a promising avenue for improving its pharmacokinetic properties, which could potentially translate to enhanced therapeutic benefit. While direct comparative data is currently limited in the public domain, the established principles of the deuterium kinetic isotope effect provide a strong rationale for its investigation. The experimental framework outlined in this guide provides a comprehensive approach to systematically evaluate the impact of deuteration on the potency, metabolism, and in vivo activity of PLX-4720. The results of such studies would be of significant interest to the drug development community and could pave the way for the clinical evaluation of a potentially improved B-RafV600E inhibitor.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of PLX-4720-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PLX-4720-d7. As a deuterated analog of PLX-4720, its intrinsic biochemical and cellular activities are considered equivalent to the parent compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the relevant signaling pathways and experimental workflows.
Biochemical Activity
PLX-4720 is a potent and selective inhibitor of the BRAFV600E kinase.[1][2][3][4] The deuterium-labeled this compound is primarily utilized in pharmacokinetic studies as a tracer, with its biological mechanism of action being identical to PLX-4720.[5][6]
Table 1: Biochemical Potency and Selectivity of PLX-4720
| Target | Assay Type | IC50 (nM) | Notes |
| B-RafV600E | Cell-free | 13 | Potent inhibition of the oncogenic mutant.[1][2][3][4] |
| Wild-type B-Raf | Cell-free | 160 | ~10-fold selectivity for B-RafV600E.[1][2][7] |
| c-Raf-1 (Y340D/Y341D) | Cell-free | 13 | Equally potent to B-RafV600E.[1][4] |
| BRK | Cell-free | 130 | |
| Frk, Src, Fak, FGFR, Aurora A | Cell-free | 1300-3400 | >100-fold selectivity over other kinases.[1][4] |
Cellular Activity
PLX-4720 demonstrates potent effects in cellular assays, specifically targeting cell lines harboring the BRAFV600E mutation.
Table 2: Cellular Potency of PLX-4720 in BRAFV600E Cell Lines
| Cell Line | Assay Type | IC50 / GI50 (µM) |
| COLO205 | Growth Inhibition | 0.31[1][4] |
| A375 | Growth Inhibition | 0.50[1][4] |
| WM2664 | Growth Inhibition | 1.5[1][4] |
| COLO829 | Growth Inhibition | 1.7[1][4] |
| DU-4475 | Growth Inhibition | 0.075[1] |
| EoL-1-cell | Growth Inhibition | 0.142[1] |
| C32 | Growth Inhibition | 0.151[1] |
Table 3: Inhibition of ERK Phosphorylation in BRAFV600E Cell Lines
| Cell Lines | Assay Type | IC50 (nM) |
| B-RafV600E bearing cell lines | ERK Phosphorylation | 14-46[1][4][7] |
Experimental Protocols
In Vitro Raf Kinase Assay (AlphaScreen)
This protocol outlines the methodology used to determine the in vitro kinase activity of Raf proteins.[1]
-
Reaction Setup : Prepare a 20 µL reaction mixture containing 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 100 nM biotinylated-MEK substrate.
-
Enzyme and Inhibitor Addition : Add 0.1 ng of the respective Raf enzyme (e.g., B-RafV600E, wild-type B-Raf) and varying concentrations of PLX-4720.
-
Incubation : Incubate the reaction mixture at room temperature.
-
Stopping the Reaction : After specific time points (2, 5, 8, 10, 20, and 30 minutes), stop the reaction by adding 5 µL of a solution containing 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, and 0.3% BSA.
-
Detection : The stop solution also contains a phospho-MEK antibody, Streptavidin-coated Donor beads, and Protein A Acceptor beads. These components are pre-incubated in the dark for 30 minutes.
-
Signal Reading : Incubate the plates for one hour at room temperature before reading on a PerkinElmer AlphaQuest reader.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol describes the general procedure for assessing cell proliferation and viability.[1]
-
Cell Seeding : Plate cells in 96-well plates at a density of 1,000 to 10,000 cells per well in 100 µL of media.
-
Compound Treatment : After 24 hours, treat the cells with various concentrations of PLX-4720.
-
Incubation : Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition :
-
For MTT assay : Add MTT reagent and incubate until formazan crystals form, then solubilize the crystals.
-
For CellTiter-Glo assay : Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8]
-
-
Data Acquisition : Measure the absorbance (MTT) or luminescence (CellTiter-Glo) to determine cell viability.
ERK Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of the MAPK pathway.
-
Cell Treatment : Treat BRAFV600E-positive and wild-type BRAF cell lines with varying concentrations of PLX-4720 for a specified time (e.g., 1 hour).
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.
-
Detection : Visualize the protein bands and quantify the levels of p-ERK relative to total ERK.
Signaling Pathways and Experimental Workflows
BRAFV600E Signaling Pathway and Inhibition by PLX-4720
The following diagram illustrates the canonical MAPK signaling pathway initiated by BRAFV600E and the point of inhibition by PLX-4720.
Caption: BRAFV600E pathway and PLX-4720 inhibition.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps in determining the biochemical potency of PLX-4720.
Caption: Workflow for the in vitro kinase inhibition assay.
Experimental Workflow for Cellular Proliferation Assay
This diagram illustrates the process of evaluating the effect of PLX-4720 on cancer cell line growth.
Caption: Workflow for the cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for PLX-4720-d7 In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and selective inhibitor of the BRAFV600E kinase, a key driver in a significant subset of human cancers, including melanoma, colorectal, and thyroid cancers. The deuterated version, PLX-4720-d7, is a valuable tool for pharmacokinetic and metabolic studies, allowing for the differentiation of the administered compound from its metabolites. In preclinical in vivo studies, mouse xenograft models are crucial for evaluating the antitumor efficacy of compounds like PLX-4720. This document provides detailed protocols and application notes for conducting in vivo mouse xenograft studies with this compound, based on established methodologies for its non-deuterated counterpart, PLX-4720.
Mechanism of Action
PLX-4720 selectively targets the ATP-binding site of the BRAFV600E mutant protein, inhibiting its kinase activity.[1][2] This action blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of MEK and ERK.[3][4] The inhibition of this pathway in BRAFV600E-positive cancer cells leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition and regression.[4][5]
Signaling Pathway
Caption: BRAF/MEK/ERK signaling pathway with this compound inhibition.
Quantitative Data Summary
The following tables summarize reported dosing regimens and efficacy of PLX-4720 in various mouse xenograft models. These serve as a starting point for designing studies with this compound.
Table 1: PLX-4720 Dosing Regimens in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose | Administration Route | Reference |
| COLO205 | Colorectal Cancer | Nude Mice | 5 or 20 mg/kg | Oral Gavage (once daily) | [5][6] |
| 1205Lu | Melanoma | SCID Mice | 100 mg/kg | Oral Gavage (twice daily) | [5][6] |
| 8505c | Thyroid Cancer | N/A | 30 mg/kg/day | Oral Gavage | [7] |
| AM-38 | Malignant Astrocytoma | N/A | 20 mg/kg | Intraperitoneal (daily) | [8] |
| 5555/4434 | Melanoma | C57BL/6 Mice | 25 mg/kg | Oral Gavage (daily) | [9] |
| PDX Model | Melanoma | IL-2 NSG Mice | 45 mg/kg | Oral Gavage | [9] |
| HROC24 | Colorectal Cancer | NMRI Foxn1nu Mice | 417 mg/kg | In Chow (ad libitum) | [10] |
Table 2: Efficacy of PLX-4720 in BRAFV600E Xenograft Models
| Cell Line | Cancer Type | Treatment Details | Outcome | Reference |
| COLO205 | Colorectal Cancer | 20 mg/kg, once daily for 14 days | Substantial tumor growth block; regressions to below palpable levels in 4/9 mice. | [5][6] |
| 1205Lu | Melanoma | 100 mg/kg, twice daily | Near complete tumor destruction. | [5][6] |
| C8161 (BRAF wild-type) | Melanoma | 100 mg/kg, twice daily | No effect on tumor growth. | [5][6] |
| 8505c | Thyroid Cancer | 30 mg/kg/day for 21 days | >90% inhibition of tumor growth and dramatically decreased lung metastases. | [4][7] |
| AM-38 | Malignant Astrocytoma | 20 mg/kg, daily for 2 weeks | Significantly extended survival. | [8] |
Experimental Protocol: In Vivo Mouse Xenograft Study
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous mouse xenograft model.
Materials and Reagents
-
This compound
-
Vehicle for formulation (e.g., 4% DMSO in sterile PBS, or as recommended by the supplier)
-
BRAFV600E-positive human cancer cell line (e.g., A375, COLO205, 1205Lu)
-
BRAF wild-type human cancer cell line (e.g., C8161) for selectivity assessment
-
Immunocompromised mice (e.g., NCr nu/nu, SCID)
-
Sterile PBS, cell culture medium, and supplements
-
Trypsin-EDTA
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal housing and husbandry supplies
-
Oral gavage needles
Experimental Workflow
Caption: Workflow for a typical in vivo mouse xenograft study.
Detailed Methodology
3.1. Cell Culture and Implantation
-
Culture the selected cancer cell lines in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium or PBS.
-
Count the cells and adjust the concentration. A typical injection volume is 100-200 µL containing 2-10 million cells. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3.2. Tumor Growth and Randomization
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired average size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
3.3. Drug Preparation and Administration
-
Prepare the this compound formulation. A common vehicle is 4% DMSO in a suitable carrier like PBS. Ensure the compound is fully dissolved.
-
Administer this compound or vehicle to the respective groups via oral gavage.[5][6][9] The dosing schedule can be once or twice daily, as indicated in Table 1.
3.4. Monitoring and Endpoint
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study endpoint can be defined by a specific tumor volume (e.g., 1500-2000 mm³), a predetermined study duration (e.g., 21 days), or signs of significant morbidity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Considerations and Troubleshooting
-
Formulation: Ensure the stability and solubility of this compound in the chosen vehicle. Sonication may be required to aid dissolution.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
-
Resistance: Be aware of potential acquired resistance to BRAF inhibitors.[11][12] This can manifest as initial tumor regression followed by regrowth despite continued treatment.
-
Alternative Administration: While oral gavage is common, administration in chow is an alternative that may reduce animal stress.[10] However, this method offers less control over the precise dose consumed by each animal.
By following these guidelines and adapting them to specific experimental needs, researchers can effectively evaluate the in vivo efficacy of this compound in mouse xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of the BRAF Inhibitor PLX-4720 in Human Plasma using PLX-4720-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PLX-4720, a potent BRAF V600E inhibitor, in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, PLX-4720-d7, is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. This assay is suitable for high-throughput pharmacokinetic and therapeutic drug monitoring studies of PLX-4720.
Introduction
PLX-4720 is a small molecule inhibitor targeting the BRAF V600E mutation, which is prevalent in various cancers, most notably melanoma.[1][2] Accurate quantification of PLX-4720 in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring to optimize treatment efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3] This is because deuterated standards have nearly identical physicochemical properties to the analyte, ensuring they experience similar extraction recovery and matrix effects, thereby providing reliable correction for analytical variability.[4][5]
Signaling Pathway
PLX-4720 targets the BRAF V600E mutation within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth. PLX-4720 selectively inhibits the activity of the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Caption: Inhibition of the MAPK/ERK pathway by PLX-4720.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A simple protein precipitation step is employed for sample cleanup, followed by injection into the LC-MS/MS system.
Caption: Experimental workflow for PLX-4720 quantification.
Experimental Protocols
Materials and Reagents
-
PLX-4720 analytical standard (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
PLX-4720 Stock Solution (1 mg/mL): Accurately weigh and dissolve PLX-4720 in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
PLX-4720 Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | PLX-4720: m/z [Specify Precursor > Product] |
| This compound: m/z [Specify Precursor > Product] | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| PLX-4720 | 1 - 2000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <10 | 95 - 105 | <15 | 90 - 110 |
| Low | 10 | <8 | 98 - 102 | <10 | 95 - 105 |
| Medium | 100 | <5 | 99 - 101 | <8 | 97 - 103 |
| High | 1500 | <5 | 98 - 102 | <8 | 96 - 104 |
Recovery and Matrix Effect
The extraction recovery of PLX-4720 was consistent across all QC levels. The use of this compound effectively compensated for matrix effects, with normalized matrix factors close to 1.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 10 | >85 | <15 |
| Medium | 100 | >85 | <15 |
| High | 1500 | >85 | <15 |
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of PLX-4720 in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for high-throughput bioanalytical applications in clinical and preclinical research.
References
Application Notes and Protocols for PLX-4720-d7 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and selective inhibitor of the B-RafV600E kinase, a common mutation driving the growth of various cancers, most notably melanoma. Its deuterated analog, PLX-4720-d7, serves as a valuable tool in preclinical research, primarily as a stable isotope-labeled internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The incorporation of deuterium atoms allows for the differentiation of the administered compound from its non-deuterated counterpart and endogenous molecules by mass spectrometry, enabling precise quantification in biological matrices. While this compound is not typically used for standalone efficacy studies, the dosage and administration protocols are based on those established for the non-deuterated PLX-4720. These notes provide detailed protocols for the use of PLX-4720 in preclinical efficacy studies and a framework for designing PK/PD studies using this compound.
Mechanism of Action: B-Raf and the MAPK Signaling Pathway
PLX-4720 specifically targets the ATP-binding site of the B-RafV600E mutant protein, inhibiting its kinase activity.[1][2] This targeted inhibition blocks the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway, which includes MEK and ERK.[1][3] Constitutive activation of this pathway due to the B-RafV600E mutation leads to uncontrolled cell proliferation and survival. By inhibiting B-RafV600E, PLX-4720 effectively suppresses ERK phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[1][3][4]
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of PLX-4720.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of PLX-4720 in various preclinical models as reported in the literature. This data can serve as a guide for designing efficacy studies.
Table 1: PLX-4720 Dosage and Administration in Mouse Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome |
| COLO205 (B-RafV600E) | Nude | Oral Gavage | 5 mg/kg | Once daily for 14 days | Modest effect on tumor growth.[3] |
| COLO205 (B-RafV600E) | Nude | Oral Gavage | 20 mg/kg | Once daily for 14 days | Substantial block of tumor growth, with some regressions.[3] |
| 1205Lu (B-RafV600E) | SCID | Oral Gavage | 100 mg/kg | Twice daily | Near complete tumor elimination.[1][3] |
| C8161 (B-Raf wild-type) | SCID | Oral Gavage | 100 mg/kg | Twice daily | No effect on tumor growth.[1][3] |
| 8505c (B-RafV600E) | SCID | Oral Gavage | 30 mg/kg | Once daily for 21 days | >90% inhibition of tumor growth and decreased lung metastases.[1] |
| AM-38 (B-RafV600E Glioblastoma) | - | Intraperitoneal | 20 mg/kg | Daily for 2 weeks | Significantly extended survival.[5] |
Table 2: In Vitro Potency of PLX-4720
| Target/Cell Line | Assay | IC50 / GI50 |
| B-RafV600E (cell-free) | Kinase Assay | 13 nM[1] |
| Wild-type B-Raf (cell-free) | Kinase Assay | 160 nM[4] |
| COLO205 (B-RafV600E) | Growth Inhibition | 0.31 µM[1] |
| A375 (B-RafV600E) | Growth Inhibition | 0.50 µM[1] |
| WM2664 (B-RafV600E) | Growth Inhibition | 1.5 µM[1] |
| COLO829 (B-RafV600E) | Growth Inhibition | 1.7 µM[1] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical efficacy study in a mouse xenograft model to evaluate the anti-tumor activity of PLX-4720.
1. Cell Culture and Implantation:
-
Culture B-RafV600E mutant cancer cells (e.g., COLO205, A375) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1-5 x 106 cells into the flank of immunocompromised mice (e.g., Nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
2. Animal Randomization and Dosing:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Formulation Preparation:
- For Oral Gavage: Dissolve PLX-4720 in a vehicle such as 4-5% DMSO, and then suspend in a solution of 1% carboxymethylcellulose or 1% methylcellulose.
-
Administer PLX-4720 or vehicle control to the respective groups via oral gavage or intraperitoneal injection according to the dosing schedule determined from the literature (see Table 1).
3. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Protocol 2: Pharmacokinetic (PK) Study Using this compound
This protocol describes a PK study to determine the concentration of this compound in plasma over time.
1. Animal Dosing:
-
Administer a single dose of this compound to mice via the desired route (e.g., oral gavage or intravenous injection). The dose will depend on the study's objectives but can be guided by the efficacy studies of PLX-4720.
2. Blood Sample Collection:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus. For terminal time points, cardiac puncture can be used for a larger volume.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
3. Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
4. Sample Analysis by LC-MS/MS:
-
Sample Preparation:
- Thaw plasma samples on ice.
- Perform protein precipitation by adding a solvent like acetonitrile (containing a non-deuterated PLX-4720 as an internal standard if quantifying this compound as the analyte) to the plasma samples.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
- Develop a sensitive and specific LC-MS/MS method to detect and quantify this compound and the internal standard.
- Use multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. The mass transitions will be specific for the deuterated and non-deuterated compounds.
-
Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Determine the concentration of this compound in the plasma samples by comparing their peak area ratios to the calibration curve.
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Experimental Workflow Visualization
Figure 2: General workflow for a preclinical in vivo efficacy study.
References
Application Notes and Protocols for Assessing PLX-4720-d7 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the efficacy of PLX-4720-d7, a deuterated stable isotope-labeled form of the potent and selective BRAFV600E inhibitor, PLX-4720. The methodologies detailed herein are crucial for preclinical assessment and elucidation of the compound's mechanism of action.
Introduction
PLX-4720 is a small molecule inhibitor that specifically targets the V600E mutant of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] The BRAFV600E mutation is a driver oncogene in a significant percentage of melanomas and other cancers.[4][5] PLX-4720 inhibits the constitutive activation of the MAPK pathway in cancer cells harboring this mutation, leading to cell cycle arrest and apoptosis.[1][2][4] this compound, as a deuterated analog, is typically used as an internal standard in mass spectrometry-based assays for pharmacokinetic studies, but its biological activity is expected to be identical to PLX-4720.[6][7] Therefore, the following cell-based assays are suitable for assessing its efficacy.
Key Applications:
-
Determination of cytotoxic and cytostatic effects in cancer cell lines.
-
Confirmation of on-target activity through signaling pathway analysis.
-
Evaluation of apoptosis induction.
-
Screening for sensitive and resistant cell lines.
Data Presentation
Table 1: In Vitro Efficacy of PLX-4720 in BRAFV600E Mutant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (nM) for ERK Phosphorylation | Reference |
| COLO205 | Colorectal | 0.31 | 14-46 | [1] |
| A375 | Melanoma | 0.50 | 14-46 | [1] |
| WM2664 | Melanoma | 1.5 | 14-46 | [1] |
| COLO829 | Melanoma | 1.7 | 14-46 | [1] |
| 1205Lu | Melanoma | Not specified | Not specified | [1] |
| 8505c | Thyroid | Not specified | >90% reduction at 1 µM | [8] |
| CM2005.1 | Conjunctival Melanoma | <1 | Not specified | [9] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.
Table 2: Summary of Expected Outcomes from Efficacy Assays
| Assay | Parameter Measured | Expected Result with this compound Treatment (in BRAFV600E cells) |
| Cell Viability (MTT/XTT) | Metabolic activity (correlates with viable cell number) | Dose-dependent decrease in viability |
| Annexin V/PI Staining | Phosphatidylserine externalization (early apoptosis) and membrane integrity | Increase in Annexin V positive cells |
| Western Blot | Protein expression and phosphorylation | Decreased phosphorylation of MEK and ERK |
| Cell Cycle Analysis | DNA content | G1 phase arrest |
Signaling Pathway and Experimental Workflow
Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the efficacy of this compound in cell culture.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (BRAFV600E mutant and wild-type)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[10]
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
MTT/XTT Assay:
-
For MTT Assay:
-
For XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50/IC50 value.[11]
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells from the culture plates.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.[11]
-
-
Staining:
-
Analysis:
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This protocol assesses the on-target effect of this compound by measuring the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)[15][16]
-
HRP-conjugated secondary antibody[16]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[11][16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.[11]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based screening to detect inhibitors of BRAF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PLX-4720-d7 Solubility and Preparation for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PLX-4720-d7 is the deuterated form of PLX-4720, a potent and highly selective inhibitor of the BRAFV600E mutant kinase.[1][2] The BRAFV600E mutation is a common oncogenic driver in various cancers, particularly melanoma.[3] PLX-4720 functions by targeting the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity.[3][4][5] This action blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway (also known as the RAF-MEK-ERK pathway), leading to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[3][5][6][7] The incorporation of deuterium (d7) is primarily for use as an internal standard in mass spectrometry-based studies or to alter pharmacokinetic profiles; for the purposes of in vitro cell-based assays, its solubility and biological activity are considered equivalent to the non-labeled compound.
This document provides detailed information on the solubility of this compound and a comprehensive protocol for its preparation and use in cell-based assays.
This compound Signaling Pathway
PLX-4720 selectively inhibits the constitutively active BRAFV600E mutant kinase, which is a critical node in the MAPK/ERK signaling cascade. Inhibition of BRAFV600E prevents the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The subsequent lack of active ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of the MAPK pathway by this compound in BRAF V600E mutant cells.
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The following table summarizes its solubility in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥82 mg/mL[6] | ≥198.14 mM[6] | Sonication and warming to 37°C can aid dissolution.[8] Use fresh, high-quality DMSO as absorbed moisture can reduce solubility.[6] |
| DMSO | ~247 mg/mL[9] | ~596.86 mM[9] | Sonication is recommended.[9] |
| DMSO | ~30 mg/mL[10] | ~72.5 mM | - |
| DMF | ~30 mg/mL[10] | ~72.5 mM | - |
| Ethanol | <1 mg/mL or ~2 mg/mL[9][10] | Insoluble or slightly soluble[8][9] | Not recommended as a primary solvent. |
| Water | Insoluble[8] | Insoluble[8] | Has very limited solubility in aqueous solutions.[6] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.1 mg/mL[10] | ~0.24 mM | Limited solubility in aqueous buffers. |
Note: The molecular weight of PLX-4720 is 413.83 g/mol . The deuterated form, this compound, will have a slightly higher molecular weight, but the difference is negligible for calculating molar concentrations for in vitro assays.
Protocol for Preparation in Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound for use in typical cell culture experiments. The primary solvent for creating a high-concentration stock solution is DMSO.
Materials Required
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, complete cell culture medium appropriate for the cell line
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Calculate: Determine the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution from 1 mg of PLX-4720 (MW ~413.8 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 413.8 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 241.7 µL
-
-
Dissolve: Add the calculated volume of high-purity DMSO directly to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. If solubility issues persist, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[8] Stored at -80°C, the solution is stable for up to two years.[11]
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock solution into a complete cell culture medium.
CRITICAL: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.1% , to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[12]
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into a complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM in the well:
-
Prepare an intermediate dilution first. For example, add 2 µL of the 10 mM stock to 998 µL of media to get a 20 µM intermediate solution (a 1:500 dilution).
-
Add the required volume of this intermediate solution to your cells. For instance, adding 1 mL of the 20 µM solution to cells in 1 mL of media will result in a final concentration of 10 µM.
-
-
Final DMSO Concentration: Ensure the final dilution factor from the original DMSO stock is at least 1:1000 to keep the DMSO concentration at or below 0.1%.
-
Vehicle Control: Prepare a parallel dilution of pure DMSO in the cell culture medium to serve as the vehicle control. This control should have the exact same final DMSO concentration as the highest concentration of the drug being tested.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.[13] Do not store the compound in an aqueous/media-based solution for long periods.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and applying this compound in a typical cell-based assay.
Caption: Workflow for preparing this compound from powder to cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. pnas.org [pnas.org]
- 4. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. apexbt.com [apexbt.com]
- 9. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. PLX4720 | B-Raf inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols: Monitoring p-ERK Inhibition by PLX-4720-d7 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the inhibitory effect of PLX-4720-d7 on the ERK signaling pathway using Western blot analysis. The extracellular signal-regulated kinase (ERK) pathway is a critical cascade in cell proliferation, differentiation, and survival, and its dysregulation is common in various cancers.[1] PLX-4720 is a potent and selective inhibitor of the B-RafV600E mutant kinase, a common oncogenic driver.[2][3] Its deuterated form, this compound, is often used in pharmacokinetic studies, and its biological activity mirrors the non-deuterated compound.[4] This protocol details the methodology for treating cancer cells with this compound, preparing cell lysates, and performing Western blotting to detect the levels of phosphorylated ERK (p-ERK) and total ERK. Quantitative analysis of the results allows for the determination of the dose-dependent inhibition of ERK phosphorylation, a key indicator of the compound's efficacy.
Signaling Pathway and Inhibition
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that translates extracellular signals into cellular responses. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Raf kinases phosphorylate and activate MEK, which in turn phosphorylates and activates ERK.[1] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. In melanoma and other cancers, a specific mutation in the B-Raf gene (V600E) leads to constitutive activation of the B-Raf kinase and downstream ERK signaling.[5] PLX-4720 selectively targets and inhibits the ATP-binding site of the oncogenic B-RafV600E protein, thereby blocking the phosphorylation of MEK and subsequently ERK.[3][6]
Experimental Protocol
This protocol is designed for treating adherent cancer cells (e.g., A375 melanoma cells with the B-RafV600E mutation) in 6-well plates.[7][8]
Materials and Reagents
-
Cell Lines: B-RafV600E mutant cancer cell line (e.g., A375) and a wild-type B-Raf cell line as a negative control.
-
Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.[1]
-
SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended for good separation of ERK1 (44 kDa) and ERK2 (42 kDa).[1][9]
-
Buffers: SDS-PAGE Running Buffer, Transfer Buffer.
-
Membranes: PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or Mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imaging system.
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[1]
-
Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 12-24 hours before treatment.[1]
-
Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1000 nM.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Replace the medium with the drug-containing medium and incubate for a predetermined time (e.g., 1-4 hours) to observe inhibition of phosphorylation.[1][2]
-
-
Lysate Preparation:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[1][10]
-
Transfer the lysate to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.[1][11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully collect the supernatant containing the protein extract.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel, including a protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for p-ERK using densitometry software.[9]
-
To normalize the data, the membrane can be stripped and re-probed for total ERK.[9][12] To do this, incubate the membrane in a stripping buffer, wash, re-block, and then repeat the primary and secondary antibody incubation steps using the anti-total ERK1/2 antibody.[1][9]
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK phosphorylation.[1]
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison of the effects of different concentrations of this compound.
Table 1: Quantitative Analysis of p-ERK and Total ERK Levels Following this compound Treatment
| Treatment Concentration (nM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0% |
| 0.1 | 0.95 | 1.02 | 0.93 | 7% |
| 1 | 0.82 | 0.98 | 0.84 | 16% |
| 10 | 0.55 | 1.01 | 0.54 | 46% |
| 100 | 0.21 | 0.99 | 0.21 | 79% |
| 1000 | 0.05 | 1.03 | 0.05 | 95% |
% Inhibition is calculated relative to the vehicle control.
Expected Results
Treatment of B-RafV600E mutant cells with this compound is expected to show a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the total ERK1/2 levels should remain relatively constant.[1] In contrast, cells with wild-type B-Raf should not exhibit a significant decrease in p-ERK levels upon treatment with PLX-4720.[2]
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the ERK signaling pathway, providing valuable data for preclinical drug development and cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of PLX-4720-d7 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and selective inhibitor of the BRAFV600E kinase, a key driver in a significant portion of melanomas and other cancers.[1] Its deuterated analog, PLX-4720-d7, is a valuable tool in pharmacokinetic (PK) studies, often utilized as an internal standard for bioanalytical assays or to investigate the potential impact of deuterium substitution on the drug's metabolic profile and disposition. Deuteration can sometimes lead to altered pharmacokinetic properties, such as a longer half-life, due to the kinetic isotope effect.
These application notes provide a detailed overview of the pharmacokinetic analysis of this compound in preclinical animal models. The protocols and data presented are based on published studies involving the non-deuterated parent compound, PLX-4720, and serve as a comprehensive guide for designing and executing similar preclinical investigations.
Data Presentation: Pharmacokinetic Parameters of PLX-4720 in Rodents
Table 1: Single-Dose Oral Pharmacokinetics of PLX-4720 in Mice
| Parameter | Value | Animal Model | Dosage | Notes |
| Cmax | Increasing plasma levels with increasing doses | Nude mice | Up to 1,000 mg/kg | No adverse effects were noted at these high doses.[1] |
| Bioavailability (F%) | Not explicitly reported, but oral administration is effective | Nude and SCID mice | 20-100 mg/kg | Oral dosing leads to significant tumor growth inhibition, indicating sufficient oral absorption.[1][2] |
| Brain Penetration | Predicted to cross the blood-brain barrier | In silico prediction | N/A | admetSAR predicts positive blood-brain barrier penetration.[3] |
Table 2: Dosing Regimens for Efficacy Studies with PLX-4720 in Mice
| Animal Model | Tumor Xenograft | Dosing Regimen | Route of Administration | Outcome |
| Nude mice | COLO205 (BRAFV600E) | 20 mg/kg, once daily for 14 days | Oral gavage | Substantial block of tumor growth and some tumor regressions.[1] |
| SCID mice | 1205Lu (BRAFV600E) | 100 mg/kg, twice daily | Oral gavage | Nearly complete tumor destruction.[1] |
| SCID mice | C8161 (BRAF wild-type) | 100 mg/kg, twice daily | Oral gavage | Unaffected tumor growth.[1] |
Experimental Protocols
Animal Models and Husbandry
-
Species: Male or female athymic nude mice or SCID mice, 6-8 weeks old.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Formulation and Administration of this compound
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Route of Administration: Oral gavage is a common and effective method for precise dosing in rodents.[4][5][6][7][8]
-
Protocol for Oral Gavage in Mice:
-
Weigh the mouse to determine the correct dosing volume (typically 10 mL/kg).[4][8]
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[7]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[5]
-
Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it slowly and without force.
-
Administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.[8]
-
Pharmacokinetic Study Design
-
Single-Dose PK Study:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
For brain penetration studies, a separate cohort of animals is required for each time point. Euthanize animals and collect brain tissue.
-
-
Tissue Distribution Study:
-
Following the final blood collection, perfuse the animals with saline to remove residual blood from tissues.
-
Collect relevant tissues (e.g., liver, kidney, lung, spleen, tumor) and store them at -80°C.
-
Bioanalytical Method for Quantification of this compound
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules in biological matrices.[9][10]
-
Sample Preparation:
-
Thaw plasma and tissue homogenate samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of PLX-4720 if this compound is the analyte, or vice versa).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Representative):
-
Chromatographic Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Signaling Pathway
Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of PLX-4720.
Experimental Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. liquid-chromatography-coupled-with-tandem-mass-spectrometry-for-the-bioanalysis-of-proteins-in-drug-development-practical-considerations-in-assay-development-and-validation - Ask this paper | Bohrium [bohrium.com]
- 10. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PLX-4720-d7 for Investigating Off-Target Effects of BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRAF inhibitors, such as PLX-4720, are pivotal in the targeted therapy of BRAF V600E-mutated cancers, particularly melanoma. Despite their success, off-target effects can lead to adverse events and the development of drug resistance. Understanding the full spectrum of a drug's interactions is therefore critical for developing safer and more effective therapies. PLX-4720-d7, a deuterated analog of PLX-4720, serves as a powerful tool in mass spectrometry-based proteomics to quantitatively investigate these off-target interactions. The incorporation of a stable isotope label allows for the precise differentiation and quantification of the inhibitor-bound proteome against the endogenous cellular background, facilitating the identification of direct and indirect off-target effects.
These application notes provide detailed protocols for utilizing this compound in chemical proteomics and cell-based assays to elucidate the off-target landscape of BRAF inhibitors.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of PLX-4720
This table summarizes the half-maximal inhibitory concentrations (IC50) of PLX-4720 against its primary target, BRAF V600E, and a panel of other kinases, highlighting its selectivity profile.
| Kinase Target | IC50 (nM) | Reference |
| On-Target | ||
| BRAF V600E | 13 | [1][2] |
| c-Raf-1 (Y340D/Y341D) | 6.7 | [3] |
| BRAF (wild-type) | 160 | [1][3] |
| Selected Off-Targets | ||
| BRK | 130 | [1] |
| FRK | 1,300 | [1] |
| CSK | 1,500 | [1] |
| SRC | 1,700 | [1] |
| FAK | 1,700 | [1] |
| FGFR | 1,900 | [1] |
| KDR | 2,300 | [1] |
| AURORA A | 3,400 | [1] |
Table 2: Cellular Activity of PLX-4720 in BRAF V600E-mutant Cell Lines
This table presents the growth inhibition (GI50) and cellular IC50 values for ERK phosphorylation for PLX-4720 in various cancer cell lines harboring the BRAF V600E mutation.
| Cell Line | Cancer Type | Cellular Effect | Value (µM) | Reference |
| COLO205 | Colorectal Cancer | GI50 | 0.31 | [2] |
| A375 | Melanoma | GI50 | 0.50 | [2] |
| WM2664 | Melanoma | GI50 | 1.5 | [2] |
| COLO829 | Melanoma | GI50 | 1.7 | [2] |
| Various BRAF V600E lines | - | IC50 (pERK) | 0.014 - 0.046 | [2] |
Experimental Protocols
Protocol 1: Off-Target Profiling using this compound with Kinobeads (Chemical Proteomics)
This protocol describes a competitive affinity purification-mass spectrometry (AP-MS) approach to identify the cellular targets of PLX-4720. The deuterated compound is used as a competitor to distinguish specific binders from the background.
1. Materials:
-
This compound (MedChemExpress)
-
PLX-4720 (Selleck Chemicals)
-
Kinobeads (Broad-spectrum kinase affinity matrix)
-
Cell lines of interest (e.g., A375 melanoma cells, BRAF WT cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM DTT, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with 500 mM NaCl.
-
Elution Buffer: SDS-PAGE sample buffer.
-
Reagents for tryptic digestion (DTT, iodoacetamide, trypsin).
-
Mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.
2. Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Resuspend cell pellet in ice-cold Lysis Buffer.
-
Lyse cells by sonication on ice.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. Competitive Binding Assay:
-
Dilute cell lysate to a final concentration of 2-5 mg/mL with Lysis Buffer.
-
Set up a dose-response competition by incubating the lysate with varying concentrations of this compound for 1 hour at 4°C. Include a DMSO vehicle control.
-
Add the Kinobeads slurry to the lysates and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer and three times with Lysis Buffer.
4. Sample Preparation for Mass Spectrometry:
-
Elute bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 StageTips.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a nano-LC-MS/MS system.
-
Set up a data-dependent acquisition method to fragment the most abundant peptide ions.
6. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Search the data against a human protein database.
-
For quantification, compare the intensity of proteins pulled down in the presence of this compound to the DMSO control.
-
Generate dose-response curves for each identified protein to determine the binding affinity of this compound. Off-targets will show a dose-dependent decrease in binding to the Kinobeads.
Protocol 2: Investigating Paradoxical ERK Activation
BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells. This protocol details a Western blot-based assay to measure this effect.
1. Materials:
-
PLX-4720
-
BRAF wild-type cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
2. Cell Culture and Treatment:
-
Seed BRAF wild-type cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with a dose range of PLX-4720 (e.g., 0.1 to 10 µM) for a specified time (e.g., 15-60 minutes). Include a DMSO vehicle control.
3. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation and determine protein concentration.
4. Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Compare the normalized phospho-ERK levels in PLX-4720-treated cells to the DMSO control to determine the extent of paradoxical activation.
Visualizations
Caption: Workflow for identifying off-targets of BRAF inhibitors.
Caption: Mechanism of paradoxical ERK activation by BRAF inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming PLX-4720-d7 Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous insolubility of PLX-4720-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the deuterium-labeled version of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2][3][4] Like its non-deuterated counterpart, this compound exhibits very limited solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experiments.[1][2] Proper dissolution is critical for accurate dosing and obtaining reliable experimental results. The deuteration is intended to alter the pharmacokinetic and metabolic profile of the drug, but is not expected to significantly change its fundamental solubility characteristics.[5]
Q2: What is the mechanism of action of PLX-4720?
A2: PLX-4720 is a selective inhibitor of the BRAF V600E mutation.[1][2][4] The BRAF protein is a serine/threonine kinase that is a component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[6][7][8][9] The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth in certain cancers.[7][8][9] PLX-4720 binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and subsequently blocking the downstream signaling cascade.[3][4] This leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[2][4][10]
Q3: In which solvents is this compound expected to be soluble?
A3: Based on the data for PLX-4720, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][11] It is poorly soluble in ethanol and practically insoluble in water and aqueous buffers like PBS.[2][11][12][13]
Troubleshooting Guide
Issue 1: Precipitate formation when preparing aqueous dilutions from a DMSO stock.
Cause: PLX-4720 and its deuterated form are poorly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution.
Solutions:
-
Decrease the final aqueous concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a more dilute solution.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Increasing the final DMSO concentration may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or co-solvent: For in vivo studies, co-solvents and surfactants are often used to improve solubility. Formulations including PEG300 and Tween 80 have been used for PLX-4720.[12]
-
Sonication and Warming: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[2][12] However, be cautious with temperature as it may degrade the compound over time.
Issue 2: Inconsistent results in cell-based assays.
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the cell culture medium. This leads to variability in the actual concentration of the compound that the cells are exposed to.
Solutions:
-
Prepare fresh dilutions for each experiment: Avoid using old stock solutions or diluted aqueous solutions, as the compound may precipitate over time. It is recommended to prepare fresh dilutions from a concentrated DMSO stock just before use.[14]
-
Visually inspect for precipitates: Before adding the compound to your cells, carefully inspect the diluted solution for any visible precipitate. If present, try the solubilization techniques mentioned above.
-
Ensure thorough mixing: When adding the compound to the cell culture medium, ensure it is mixed thoroughly to achieve a homogenous solution.
Quantitative Data Summary
The following tables summarize the solubility of PLX-4720 in various solvents. It is anticipated that this compound will exhibit similar solubility profiles.
Table 1: Solubility of PLX-4720 in Common Solvents
| Solvent | Concentration |
| DMSO | >10 mM[2], 30 mg/mL[11], 82-83 mg/mL[1], 247 mg/mL[12] |
| DMF | 30 mg/mL[11] |
| Ethanol | 2 mg/mL[11], <1 mg/mL[12][13] |
| Water | Insoluble[2], <1 mg/mL[12][13] |
| DMSO:PBS (pH 7.2) (1:6) | 0.1 mg/mL[11] |
Table 2: In Vivo Formulation for PLX-4720
| Formulation Components | Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL[12] |
| 1% Carboxymethylcellulose in DMSO (120 mg/mL stock) | Suspension for oral gavage[15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 420.87 g/mol .
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of DMSO.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][14] It is recommended to use the solution within one to six months.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.
-
Immediate Use: Use the prepared working solutions immediately.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for preparing and troubleshooting this compound solutions for experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
- 12. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 13. mybiosource.com [mybiosource.com]
- 14. PLX4720 | B-Raf inhibitor | Hello Bio [hellobio.com]
- 15. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLX-4720-d7 & Paradoxical MAPK Activation
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering paradoxical MAPK activation with PLX-4720-d7. The content is designed for scientists and drug development professionals, offering detailed protocols, data summaries, and pathway diagrams to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK activation?
A1: Paradoxical Mitogen-Activated Protein Kinase (MAPK) activation is a phenomenon where RAF inhibitors, such as PLX-4720, unexpectedly increase rather than decrease signaling through the MAPK pathway (RAS-RAF-MEK-ERK)[1][2]. This effect is typically observed in cells that have wild-type BRAF and are driven by activated RAS or upstream receptor tyrosine kinases (RTKs)[1][3].
Q2: Why does PLX-4720, a BRAF inhibitor, sometimes activate the MAPK pathway?
A2: The mechanism involves the formation of RAF protein dimers (e.g., BRAF/CRAF or CRAF/CRAF)[1][4]. In cells with active RAS, PLX-4720 binds to the ATP-binding site of one RAF molecule (protomer) within the dimer. This binding event locks the first protomer in an inactive state but allosterically transactivates the second, drug-free protomer, leading to increased phosphorylation of MEK and ERK[1][3].
Q3: Is there a functional difference between PLX-4720 and this compound regarding paradoxical activation?
A3: No, the mechanism of paradoxical activation is identical. This compound is a deuterated form of PLX-4720, where some hydrogen atoms are replaced by deuterium[5]. This labeling is typically used to alter the drug's metabolic profile for pharmacokinetic studies or as an internal standard in mass spectrometry[5]. It does not change the compound's mechanism of action at the kinase-binding site, so it will induce paradoxical activation under the same conditions as its non-deuterated counterpart[5][6].
Q4: In which experimental systems is paradoxical activation most commonly observed?
A4: This effect is most prominent in cancer cell lines with wild-type BRAF and mutations in RAS (e.g., KRAS, HRAS, NRAS) or upstream RTK activation[1][7]. It has also been observed in non-cancerous cells, such as keratinocytes, and in melanoma-associated fibroblasts within the tumor microenvironment, which can contribute to a drug-tolerant state[7][8]. Additionally, certain BRAF fusion proteins, found in some pediatric astrocytomas, can function as homodimers and are resistant to PLX-4720, leading to paradoxical activation[9][10].
Q5: How can paradoxical activation be mitigated or controlled for in an experiment?
A5: To mitigate paradoxical activation, a common strategy is the co-treatment of cells with a MEK inhibitor (e.g., trametinib)[3][11]. This blocks the signal downstream of the paradoxically activated RAF dimers. For experimental control, it is crucial to use cell lines with known BRAF and RAS mutation statuses and to include both BRAF V600E mutant (where inhibition is expected) and BRAF wild-type/RAS mutant cell lines (where paradoxical activation is likely) to confirm the compound's activity.
Troubleshooting Guides
Q: I treated my BRAF wild-type / RAS mutant cells with this compound and my Western blot shows a significant increase in phosphorylated ERK (p-ERK). Is my experiment flawed?
A: No, this is likely the expected outcome. An increase in p-ERK upon treatment with a RAF inhibitor in BRAF wild-type cells that have active RAS signaling is the hallmark of paradoxical MAPK activation[1][12]. Your result confirms the compound is active and that the cellular context is appropriate for this phenomenon.
Q: My p-ERK signal is highly variable between experiments, even when using the same cell line and this compound concentration. What could be the cause?
A: Inconsistent p-ERK levels can stem from several factors:
-
Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number. Over-confluent or high-passage cells can have altered signaling.
-
Serum Starvation: The level of RAS activation can be influenced by growth factors in the serum. For more consistent results, serum-starve the cells for a few hours or overnight before treatment to reduce basal pathway activity[13].
-
Treatment Time: Paradoxical activation can be rapid and transient[1]. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs) to identify the peak response time.
-
Western Blotting Technique: Ensure consistent protein loading, complete transfer, and uniform antibody incubation times. Always normalize the p-ERK signal to the total ERK signal for each sample to account for loading variations[13][14].
Q: I am not observing paradoxical activation in my BRAF wild-type cell line. Why might this be?
A: The absence of paradoxical activation in a BRAF wild-type line could be due to:
-
Low RAS Activity: The cell line may lack activating RAS mutations or significant upstream RTK signaling, which is a prerequisite for the effect[1].
-
Low RAF Expression: The cells may express low levels of RAF isoforms, making the transactivation effect negligible.
-
Other Pathway Alterations: The cells might have mutations in other signaling pathways that suppress MAPK signaling.
-
Inhibitor Concentration: Very high concentrations of RAF inhibitors can eventually overcome the paradoxical effect and lead to pathway inhibition[1]. Check if your dose is on the bell-shaped curve typical for this phenomenon.
Q: How can I experimentally confirm that the increased p-ERK I'm observing is due to RAF dimerization?
A: To confirm the role of dimerization, you can perform a co-immunoprecipitation (co-IP) experiment.
-
Treat your cells with this compound or a vehicle control.
-
Lyse the cells and perform an immunoprecipitation for one RAF isoform (e.g., BRAF).
-
Run a Western blot on the immunoprecipitated sample and probe for another RAF isoform (e.g., CRAF). An increased amount of co-precipitated CRAF in the this compound-treated sample would suggest the inhibitor promotes RAF dimerization. Alternatively, if available, using cells expressing a BRAF mutant with an impaired dimerization interface (e.g., R509H) should abrogate the paradoxical activation effect[15].
Data Presentation
Table 1: In Vitro Potency of PLX-4720 This table summarizes the inhibitory concentrations of PLX-4720 against key kinases and its growth-inhibitory effects on cell lines with different BRAF mutation statuses.
| Target / Cell Line | Assay Type | IC50 / GI50 | Reference |
| B-RafV600E | Cell-free kinase assay | 13 nM | [5][6] |
| Wild-Type B-Raf | Cell-free kinase assay | ~130 nM (10-fold less potent) | [5][6] |
| c-Raf-1 (mutant) | Cell-free kinase assay | 13 nM | [6] |
| COLO205 (B-RafV600E) | Cell growth assay | 0.31 µM | [6] |
| A375 (B-RafV600E) | Cell growth assay | 0.50 µM | [6] |
Table 2: Example Concentration Ranges for Paradoxical Activation This table provides typical concentration ranges of PLX-4720 used in studies that observed paradoxical MAPK activation.
| Cell Line Model | PLX-4720 Concentration Range | Observed Effect | Reference |
| NIH/3T3 (expressing KIAA1549-BRAF) | 0.01 µM - 10 µM | Increased p-MEK and p-ERK1/2 | [10] |
| Ba/F3 (expressing KIAA1549-BRAF) | 0.01 µM - 10 µM | Increased p-MEK | [10] |
| Macrophages | ~1 µM - 10 µM | Increased p-ERK and VEGF production | [16] |
| Calu-6 (BRAF wild-type) | ~0.1 µM - 3 µM | Increased p-ERK (peaks, then declines) | [1] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol details the measurement of ERK phosphorylation, a direct readout of MAPK pathway activation.
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Optional: Serum-starve cells for 4-12 hours before treatment to reduce basal ERK activation[13].
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined time period (e.g., 1 hour).
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS[14].
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well[14].
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes[14].
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant[14].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same concentration using lysis buffer[14].
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature[14][17].
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C[14].
-
Wash the membrane three times with TBST for 5-10 minutes each[14].
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature[14].
-
Wash three times with TBST[14].
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate[13].
-
-
Stripping and Re-probing for Total ERK:
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability after drug treatment.
-
Cell Seeding: Seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells in triplicate with a serial dilution of this compound for 72 hours[18]. Include vehicle-only wells as a control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration causing 50% inhibition of growth) from the dose-response curve.
Protocol 3: In Vitro BRAF Kinase Assay
This protocol provides a general workflow for measuring the kinase activity of BRAF in a cell-free system. Commercial kits are available for this purpose[19][20].
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant BRAF enzyme (wild-type or V600E), a kinase buffer, and the substrate (e.g., inactive MEK1)[19][21].
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often [γ-33P]-ATP for radiometric assays or unlabeled ATP for luminescence-based assays)[21]. Incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA for luminescent assays) or by spotting the mixture onto a filter membrane for radiometric assays.
-
Detection:
-
Data Analysis: Calculate the percentage of kinase inhibition at each drug concentration relative to the vehicle control to determine the IC50 value.
Visualizations
Caption: Paradoxical MAPK pathway activation by this compound in BRAF WT cells.
Caption: Experimental workflow for p-ERK and Total ERK Western Blot analysis.
Caption: Troubleshooting logic for unexpected p-ERK activation results.
References
- 1. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the BRAF monomer-to-dimer transition mediated by RAS binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
How to address acquired resistance to PLX-4720-d7 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to PLX-4720 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PLX-4720 and how does it work?
PLX-4720 is a potent and selective small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutation commonly found in melanoma and other cancers.[1][2] In sensitive cells, PLX-4720 binds to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its kinase activity. This blockade disrupts the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (BRAF/MEK/ERK), leading to decreased cell proliferation and induction of apoptosis.[3]
Q2: What are the primary mechanisms of acquired resistance to PLX-4720?
Acquired resistance to PLX-4720 and other BRAF inhibitors is a significant clinical challenge and typically arises from two main strategies employed by cancer cells:
-
Reactivation of the MAPK Pathway: This is the most common mechanism. Even though PLX-4720 is inhibiting BRAF V600E, the pathway can be reactivated through various alterations, including:
-
NRAS or KRAS mutations: These mutations can activate CRAF, which then signals to MEK and ERK, bypassing the need for BRAF V600E.
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can render it constitutively active, independent of RAF signaling.
-
BRAF V600E amplification: An increase in the copy number of the BRAF V600E gene can overcome the inhibitory effect of the drug.
-
Alternative BRAF splicing: The expression of BRAF V600E splice variants that can dimerize and signal in the presence of the inhibitor.
-
RAF isoform switching: Cells can switch their dependency from BRAF to other RAF isoforms like A-RAF or C-RAF to maintain MAPK signaling.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependency on the MAPK pathway. A prominent example is the PI3K/AKT/mTOR pathway . Upregulation of this pathway, often through the loss of the tumor suppressor PTEN or activation of receptor tyrosine kinases (RTKs), can promote cell survival and proliferation despite effective BRAF inhibition.[4]
Q3: How can I confirm that my cell line has developed resistance to PLX-4720?
The development of resistance is typically confirmed by a combination of phenotypic and molecular assays:
-
Cell Viability Assays: A significant increase in the half-maximal inhibitory concentration (IC50) value of PLX-4720 in the suspected resistant cell line compared to the parental, sensitive cell line is a key indicator of resistance. This is commonly measured using assays like MTT or CellTiter-Glo.
-
Western Blot Analysis: This technique is crucial for assessing the reactivation of signaling pathways. In resistant cells, you may observe sustained or restored phosphorylation of key downstream proteins like ERK (p-ERK) and AKT (p-AKT) in the presence of PLX-4720, whereas these would be inhibited in sensitive cells.
-
Colony Formation Assays: Resistant cells will show an enhanced ability to form colonies in the presence of PLX-4720 over a longer period compared to sensitive cells.
Q4: What is PLX-4720-d7 and do resistance mechanisms differ from the parent compound?
This compound is a deuterated version of PLX-4720, meaning some hydrogen atoms have been replaced with their heavier isotope, deuterium.[5][6] This labeling is often used in pharmacokinetic and metabolic studies to trace the compound. The biological mechanism of action and, consequently, the mechanisms of acquired resistance are identical to those of the non-deuterated PLX-4720.[5]
Troubleshooting Guide
Problem: My PLX-4720-treated cells, which initially responded well, have started to proliferate again.
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT) to compare the IC50 of your current cell line with the parental line. A significant rightward shift in the dose-response curve indicates resistance. 2. Investigate Mechanism: Proceed to the molecular troubleshooting steps below to identify the potential resistance pathway. |
| Drug Instability or Degradation | 1. Check Drug Stock: Ensure your this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. 2. Verify Drug Activity: Test the current drug stock on a known sensitive parental cell line to confirm its potency. |
| Cell Line Contamination | 1. Check for Contamination: Perform mycoplasma testing and STR profiling to ensure the integrity of your cell line. |
Problem: I suspect MAPK pathway reactivation in my resistant cell line. How do I confirm this?
| Possible Cause | Suggested Action |
| Reactivation of Downstream Signaling | 1. Assess ERK Phosphorylation: Perform a Western blot for phosphorylated ERK (p-ERK1/2) and total ERK. Treat both sensitive and resistant cells with a range of PLX-4720 concentrations. Resistant cells will likely show persistent p-ERK levels at concentrations that inhibit p-ERK in sensitive cells. |
| Upstream Mutations (e.g., NRAS) | 1. Sequence Key Genes: Sequence the coding regions of NRAS (codons 12, 13, 61) and KRAS (codons 12, 13, 61) to check for activating mutations that are known to confer resistance. |
| RAF Dimerization | 1. Co-immunoprecipitation: Perform co-immunoprecipitation assays to investigate the formation of RAF dimers (e.g., BRAF-CRAF). Increased dimerization in the presence of PLX-4720 can be a mechanism of resistance. |
Problem: My resistant cells show high levels of p-AKT. What are the next steps?
| Possible Cause | Suggested Action |
| Activation of the PI3K/AKT Pathway | 1. Assess PTEN Status: Perform a Western blot for PTEN protein. Loss of PTEN is a common mechanism for PI3K/AKT pathway activation. 2. Inhibit the Pathway: Treat resistant cells with a combination of PLX-4720 and a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor (e.g., MK-2206). A synergistic effect on cell viability would support the role of this pathway in resistance.[7] |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | 1. RTK Array: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Increased phosphorylation of receptors like EGFR, MET, or IGF-1R can drive PI3K/AKT signaling. |
Data Presentation
Table 1: Representative IC50 Values for PLX-4720 in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | BRAF Status | Resistance Status | PLX-4720 IC50 (µM) | Reference |
| A375 Parental | V600E | Sensitive | 0.15 - 0.50 | [3] |
| A375 Resistant | V600E | Acquired Resistance | > 10 | [4] |
| SK-MEL-28 Parental | V600E | Sensitive | ~1.0 | |
| SK-MEL-28 Resistant | V600E | Acquired Resistance | > 10 | |
| Me23 | V600E | Intrinsic Resistance | > 10 | [4] |
Table 2: Common Molecular Alterations in PLX-4720 Resistant Cells
| Alteration | Pathway Affected | Consequence |
| NRAS Q61K/R Mutation | MAPK | CRAF activation, bypasses BRAF inhibition |
| MEK1 P124L Mutation | MAPK | Constitutive MEK activation |
| BRAF V600E Amplification | MAPK | Increased target expression, overcomes inhibition |
| PTEN Loss | PI3K/AKT | Hyperactivation of AKT survival signaling |
| IGF-1R/PDGFRB Upregulation | RTK -> PI3K/AKT & MAPK | Activation of bypass pathways |
| COT (MAP3K8) Overexpression | MAPK | ERK activation independent of RAF |
Experimental Protocols
Protocol 1: Generation of PLX-4720 Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, dose-escalating exposure.[8]
-
Initial IC50 Determination: Determine the IC50 of PLX-4720 for the parental cell line using a standard cell viability assay (see Protocol 3).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing PLX-4720 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have resumed a normal growth rate (typically after 2-3 passages), increase the PLX-4720 concentration by 1.5 to 2-fold.[9]
-
Monitoring and Maintenance: Continuously monitor the cells. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.
-
Repeat: Repeat the dose escalation process until the cells are able to proliferate in a high concentration of PLX-4720 (e.g., 5-10 µM).
-
Characterization: Once a resistant population is established, perform single-cell cloning by limiting dilution to ensure a homogenous resistant cell line.[10]
-
Confirmation: Confirm the resistance phenotype by re-evaluating the IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing the final concentration of PLX-4720.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol details the detection of ERK activation status.
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with PLX-4720 at various concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel (10% or 12% acrylamide is suitable).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies using a stripping buffer.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2.
-
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for a colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of PLX-4720 in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations (including a vehicle-only control).
-
Incubate the plate for 72 hours at 37°C.[12]
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: The BRAF/MEK/ERK signaling pathway in a PLX-4720-sensitive cell.
Caption: Key mechanisms of acquired resistance to PLX-4720.
Caption: Workflow for troubleshooting PLX-4720 resistance.
References
- 1. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Raf Dimerization and its Inhibition on Normal and Disease-associated Raf Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Downregulation of lncRNA TSLNC8 promotes melanoma resistance to BRAF inhibitor PLX4720 through binding with PP1α to re-activate MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Off-Target Effects of PLX-4720-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PLX-4720-d7 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the deuterated form of PLX-4720, a potent and selective small-molecule inhibitor of the BRAF V600E mutant kinase.[1] The primary target of PLX-4720 is the constitutively active BRAF V600E protein, a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway.[2][3][4][5] The V600E mutation leads to aberrant activation of this pathway, promoting cell proliferation and survival in various cancers, particularly melanoma.[6][7]
Q2: What are the known off-target effects of PLX-4720?
While PLX-4720 is highly selective for BRAF V600E, at higher concentrations it can inhibit other kinases. Known off-targets include wild-type BRAF, CRAF, and other kinases such as Src family kinases (e.g., FRK, SRC), FAK, FGFR, and Aurora A.[2][8] It is important to note that the cellular selectivity for BRAF V600E can be over 100-fold greater than for other kinases.[4]
Q3: How does the deuteration in this compound affect its properties and potential for off-target effects?
This compound is a deuterated analog of PLX-4720, where one or more hydrogen atoms have been replaced by deuterium.[1][9][10] This substitution can alter the metabolic stability of the compound due to the kinetic isotope effect, which often leads to a slower rate of metabolism and a longer half-life in biological systems.[10][11][][13][14] While the direct binding profile to on- and off-target kinases is not expected to change significantly, the altered pharmacokinetics could lead to prolonged or higher exposure, which might increase the potential for off-target effects in vivo if not carefully considered.
Q4: What are the initial steps to minimize off-target effects?
The most critical step is to use the lowest effective concentration of this compound that still achieves the desired on-target effect (i.e., inhibition of BRAF V600E signaling). This can be determined by performing a dose-response experiment and measuring the inhibition of downstream effectors like phosphorylated ERK (p-ERK).[2] Additionally, ensuring the use of appropriate control cell lines (e.g., BRAF wild-type) is crucial to distinguish on-target from off-target effects.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect rather than the inhibition of BRAF V600E.
-
Troubleshooting Workflow:
Troubleshooting unexpected cellular phenotypes.
Issue 2: High levels of cell death in BRAF wild-type control cells.
-
Possible Cause: The concentration of this compound is too high, leading to cytotoxic off-target effects.
-
Troubleshooting Steps:
-
Review Concentration: Compare the working concentration to the IC50 values for off-target kinases (see table below).
-
Titrate Down: Perform a concentration-response experiment to find the maximal concentration that does not affect the viability of wild-type cells.
-
Use a More Selective Inhibitor: If off-target toxicity persists even at low concentrations, consider using a different, more selective BRAF V600E inhibitor for comparison.
-
Issue 3: Inconsistent inhibition of p-ERK in BRAF V600E mutant cells.
-
Possible Cause: Issues with experimental technique, compound stability, or cellular resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Western Blotting Protocol: Refer to the detailed Western blot protocol below to ensure optimal lysis, protein quantification, and antibody incubations.
-
Check for Resistance: Be aware of potential resistance mechanisms that can reactivate the MAPK pathway, such as upstream activation of receptor tyrosine kinases (RTKs) or mutations in downstream components.[15][16][17][18]
-
Data Presentation
Table 1: In Vitro Potency of PLX-4720 Against Various Kinases
| Target Kinase | IC50 (nM) | Selectivity vs. BRAF V600E |
| BRAF V600E | 13 | 1x |
| BRK | 130 | 10x |
| Wild-Type BRAF | 160 | ~12x |
| FRK | 1300 | 100x |
| Csk | 1500 | ~115x |
| Src | >1000 | >77x |
| Fak | >1000 | >77x |
| FGFR | >1000 | >77x |
| Aurora A | >1000 | >77x |
Data compiled from multiple sources.[2][3][8]
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of ERK1/2.
-
Cell Seeding and Treatment:
-
Seed BRAF V600E mutant and wild-type cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.[19]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[19]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[19]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Western Blotting:
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[19]
-
Run the gel at 100-120V until the dye front reaches the bottom.[19][20]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[19]
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[19]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly with TBST.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures cell viability to assess the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding:
-
Compound Treatment:
-
MTT Assay:
-
MTS Assay (Alternative to MTT):
Visualizations
BRAF V600E Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 15. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. dovepress.com [dovepress.com]
- 19. benchchem.com [benchchem.com]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Interpreting Unexpected Results in PLX-4720-d7 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PLX-4720 and its deuterated analog, PLX-4720-d7. PLX-4720 is a potent and selective inhibitor of the BRAFV600E kinase, a common mutation in various cancers.[1][2][3] this compound is a deuterium-labeled version of PLX-4720, often used as an internal standard in mass spectrometry-based assays for pharmacokinetics.[4]
Frequently Asked Questions (FAQs)
FAQ 1: Why is my BRAFV600E mutant cell line showing resistance to PLX-4720?
Answer:
Acquired resistance to BRAF inhibitors like PLX-4720 in BRAFV600E mutant cells is a well-documented phenomenon. Several mechanisms can lead to this resistance, often involving the reactivation of the MAPK pathway or activation of parallel survival pathways.
Potential Mechanisms for Resistance:
-
Reactivation of the MAPK Pathway:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as PDGFRB, EGFR, and MET can bypass BRAF inhibition and reactivate the MAPK pathway.
-
NRAS or KRAS Mutations: Acquisition of activating mutations in NRAS or KRAS can lead to RAF dimerization and reactivation of MEK/ERK signaling.
-
BRAFV600E Amplification: Increased copy number of the BRAFV600E gene can overcome the inhibitory effects of PLX-4720.
-
Alternative Splicing of BRAFV600E: Some splice variants can dimerize and signal in the presence of the inhibitor.[5]
-
MEK1/2 Mutations: Mutations in the downstream kinases MEK1 or MEK2 can render them constitutively active, independent of RAF signaling.
-
-
Activation of Parallel Signaling Pathways:
-
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT pathway, often through loss of the tumor suppressor PTEN, can promote cell survival despite BRAF inhibition.[1][6] Increased Akt activity has been observed in cell lines with acquired resistance to BRAF inhibitors.[6]
-
Increased Autophagy: Some resistant cells show higher basal autophagic flux, which may be a survival mechanism.[7]
-
Troubleshooting and Experimental Suggestions:
-
Confirm BRAFV600E Status: Re-sequence your cell line to confirm the presence of the BRAFV600E mutation and rule out contamination or genetic drift.
-
Assess MAPK Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK). A rebound in p-ERK levels in the presence of PLX-4720 suggests pathway reactivation.
-
Investigate Parallel Pathways: Probe for activation of the PI3K/AKT pathway by examining p-AKT levels.
-
Perform a Cell Viability Assay: Compare the IC50 values of PLX-4720 in your resistant cells to a sensitive parental cell line.
Data Presentation: PLX-4720 IC50 in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | BRAF Status | Other Mutations | PLX-4720 GI50 (µM) | Resistance Mechanism |
| A375 | V600E | - | 0.50[1] | Sensitive |
| 451Lu | V600E | - | 1.31 | Sensitive |
| 451Lu-ERAS | V600E | ERAS expression | 4.90[8] | AKT activation |
| A375P | V600E | - | Sensitive (not specified) | Sensitive |
| A375P/Mdr | V600E | - | Resistant (not specified)[7] | Increased autophagy |
Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol allows for the assessment of MAPK pathway activation.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Detection:
Signaling Pathway Diagram: Mechanisms of Acquired Resistance
Caption: Acquired resistance to PLX-4720 in BRAF V600E cells.
FAQ 2: Why am I observing an increase in MAPK pathway signaling in BRAF wild-type cells after PLX-4720 treatment?
Answer:
This phenomenon is known as "paradoxical activation" and is a known class effect of type I RAF inhibitors like PLX-4720.[12][13] In cells with wild-type BRAF and upstream activation of the pathway (e.g., through mutated RAS or activated RTKs), these inhibitors can paradoxically increase MAPK signaling.
Mechanism of Paradoxical Activation:
-
RAF Dimerization: In cells with active RAS, RAF proteins (BRAF and CRAF) are recruited to the cell membrane and form dimers.
-
Transactivation: When a PLX-4720 molecule binds to one RAF protomer in the dimer, it locks it in an active-like conformation. This allosterically transactivates the other, unbound protomer, leading to increased MEK and ERK phosphorylation.[14]
-
Cellular Context is Key: This effect is only observed in cells with upstream pathway activation (e.g., RAS mutations) and wild-type BRAF, as BRAFV600E signals as a monomer and does not require dimerization for its activity.
Troubleshooting and Experimental Suggestions:
-
Verify Genotype: Confirm that your cell line is indeed BRAF wild-type and check for mutations in RAS genes (KRAS, NRAS, HRAS).
-
Dose-Response Experiment: Perform a Western blot for p-ERK across a range of PLX-4720 concentrations. You should observe a bell-shaped curve, with p-ERK levels increasing at lower concentrations and potentially decreasing at very high concentrations.
-
Assess RAF Dimerization: Use co-immunoprecipitation (co-IP) to determine if PLX-4720 treatment increases the interaction between BRAF and CRAF in your cells.
Data Presentation: Effect of PLX-4720 on p-ERK in BRAF Wild-Type Cells
| Cell Line | BRAF Status | RAS Status | PLX-4720 Effect on p-ERK |
| A375 | V600E | Wild-Type | Inhibition[1] |
| C8161 | Wild-Type | Wild-Type | No significant inhibition[1] |
| Cells with RAS mutation | Wild-Type | Mutant | Paradoxical Activation[12][13] |
Experimental Protocol: Co-Immunoprecipitation for RAF Dimerization
This protocol can be used to assess the interaction between BRAF and CRAF.
-
Cell Lysis:
-
Treat cells with PLX-4720 or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against one RAF isoform (e.g., anti-CRAF) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an antibody against the other RAF isoform (e.g., anti-BRAF). An increased BRAF signal in the PLX-4720-treated sample indicates enhanced dimerization.
-
Signaling Pathway Diagram: Paradoxical MAPK Activation
Caption: Paradoxical activation of MAPK signaling by PLX-4720.
FAQ 3: My in vivo results with PLX-4720 don't match my promising in vitro data. What could be the issue?
Answer:
Discrepancies between in vitro and in vivo efficacy are common in drug development. For PLX-4720, this can be due to a range of factors related to pharmacokinetics (PK), pharmacodynamics (PD), and the complexity of the tumor microenvironment.
Potential Reasons for Discrepancy:
-
Pharmacokinetics:
-
Poor Bioavailability: The drug may not be well absorbed when administered orally.
-
Rapid Metabolism: The drug could be quickly cleared from circulation, preventing it from reaching effective concentrations in the tumor.
-
Insufficient Tumor Penetration: The drug may not effectively cross blood vessels to reach the tumor cells.
-
-
Tumor Microenvironment:
-
Stromal Cell Interactions: Stromal cells in the tumor microenvironment can secrete growth factors (e.g., HGF) that activate bypass signaling pathways in cancer cells, conferring resistance.
-
Hypoxia: Low oxygen levels in the tumor can alter cellular metabolism and reduce drug sensitivity.
-
-
Role of this compound: this compound is the ideal tool to investigate PK issues. As a stable isotope-labeled internal standard, it allows for precise quantification of the active drug (PLX-4720) in plasma and tumor tissue samples using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting and Experimental Suggestions:
-
Conduct a Pharmacokinetic Study: Administer PLX-4720 to tumor-bearing animals and collect plasma and tumor samples at various time points. Use LC-MS with this compound as an internal standard to determine the drug concentration in each compartment.
-
Perform a Pharmacodynamic Study: Correlate the drug concentrations in the tumor with target engagement. Analyze p-ERK levels in tumor lysates by Western blot or immunohistochemistry to see if the drug is inhibiting its target at the doses administered.
-
Evaluate the Tumor Microenvironment: Use immunohistochemistry to assess the expression of markers for stromal cells, hypoxia, and alternative growth factor receptors in your tumor model.
Data Presentation: Hypothetical Pharmacokinetic Data
| Time (hours) | Plasma PLX-4720 (ng/mL) | Tumor PLX-4720 (ng/g) |
| 1 | 1500 | 500 |
| 4 | 800 | 1200 |
| 8 | 300 | 900 |
| 24 | 50 | 200 |
Experimental Workflow: In Vivo Efficacy and PK/PD Study
Caption: Workflow for an in vivo efficacy study with PK/PD analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in the sensitivity to PLX4720 through inhibition of transcription factor EB-dependent autophagy in BRAF inhibitor-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of PLX-4720-d7 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of PLX-4720-d7 for in vivo studies.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on formulation, administration, and interpretation of results.
Issue: Low or Variable Bioavailability
Question: We are observing low and inconsistent plasma concentrations of this compound in our mouse model after oral gavage. What are the likely causes and how can we improve this?
Answer: Low and variable oral bioavailability of PLX-4720 is a common challenge primarily due to its poor aqueous solubility. Here are the potential causes and troubleshooting steps:
-
Inadequate Formulation: The vehicle used to suspend or dissolve PLX-4720 is critical for its absorption.
-
Recommendation: Experiment with different formulation strategies to enhance solubility and dissolution. Common approaches include:
-
Co-solvent Systems: Utilize a mixture of solvents to increase the solubility of the compound. A common formulation is a suspension in 5% DMSO and 1% methylcellulose.[1]
-
Lipid-Based Formulations: These can improve absorption by promoting solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug can improve its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
-
-
-
Improper Administration Technique: Incorrect oral gavage technique can lead to inaccurate dosing or stress in the animals, affecting gastrointestinal function.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Recommendation: While formulation changes can help, understanding the metabolic profile is key. This compound, being a deuterated version, may have an altered metabolic rate compared to the parent compound, which could potentially improve its pharmacokinetic profile.[4]
-
Issue: Inconsistent Tumor Growth Inhibition in Xenograft Models
Question: We are seeing significant variability in tumor response to this compound treatment in our xenograft studies, even within the same treatment group. What could be the reason?
Answer: Inconsistent anti-tumor efficacy can stem from several factors beyond formulation and administration:
-
Heterogeneity of Drug Exposure: This links back to the bioavailability issues discussed above. If plasma concentrations are variable, the amount of drug reaching the tumor will also be inconsistent.
-
Recommendation: Optimize the formulation to achieve more consistent drug exposure. Consider conducting a pilot pharmacokinetic study with different formulations to select the one with the most reliable absorption profile.
-
-
Tumor Microenvironment: The stroma within the tumor can provide a "safe haven" for cancer cells, protecting them from the effects of BRAF inhibitors.[5] This can lead to heterogeneous responses within the same tumor.
-
Recommendation: When analyzing results, consider the location of responding versus non-responding cells within the tumor. Combination therapies that also target the tumor microenvironment may be necessary for a more uniform response.
-
-
Development of Resistance: Resistance to BRAF inhibitors can develop through various mechanisms, leading to a loss of efficacy over time.
-
Recommendation: Monitor for signs of resistance, such as tumor regrowth after an initial response. Mechanisms can include BRAF alternative splicing or mutations in other pathway components like NRAS.[2]
-
Issue: Paradoxical Activation of the MAPK Pathway
Question: We've read about "paradoxical activation" with BRAF inhibitors. What is this, and how can we identify it in our in vivo studies?
Answer: Paradoxical activation is a phenomenon where BRAF inhibitors, in cells with wild-type BRAF, can paradoxically increase signaling through the MAPK pathway.[1][6] This is because the inhibitor can promote the dimerization of RAF proteins, leading to the activation of MEK and ERK.
-
Identification in vivo:
-
Off-target tissue effects: In preclinical models, this can manifest as skin lesions or hyperproliferation in tissues with wild-type BRAF.
-
Biomarker Analysis: In tumor models where there is a mix of BRAF-mutant and wild-type cells, or in the surrounding stromal tissue, you can assess the phosphorylation status of MEK and ERK. An increase in p-MEK or p-ERK in wild-type BRAF cells or tissues following treatment would indicate paradoxical activation.[5]
-
-
Mitigation Strategies:
-
Combination Therapy: Co-administration of a MEK inhibitor can block the downstream effects of paradoxical RAF activation.
-
Use of "Paradox Breaker" BRAF Inhibitors: Newer generation BRAF inhibitors have been designed to minimize this effect.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for PLX-4720 in mouse xenograft models?
A1: Published studies have used a range of doses, typically administered by oral gavage. A common starting point is 20 mg/kg once daily.[7] However, doses have ranged from 5 mg/kg to 100 mg/kg twice daily depending on the tumor model and the formulation used.[7][8] It is advisable to perform a dose-response study to determine the optimal dose for your specific model.
Q2: What are some standard vehicle formulations for PLX-4720 for oral administration in mice?
A2: Due to its poor aqueous solubility, PLX-4720 requires a suitable vehicle for oral administration. Commonly used formulations include:
-
A suspension in 5% DMSO and 1% methylcellulose.[1]
-
A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For the closely related compound vemurafenib, a lipid-based vehicle or a 20% PEG 400 based formulation has been used.[5][9]
Q3: What is the purpose of using the deuterated form, this compound?
A3: this compound is a stable isotope-labeled version of PLX-4720. Its primary use is as an internal standard for quantitative bioanalysis in pharmacokinetic (PK) studies using mass spectrometry. This allows for precise measurement of the non-deuterated drug concentration in biological samples. Additionally, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to a longer half-life and improved exposure, although this needs to be empirically determined for each compound.[4]
Q4: How should I prepare and store this compound formulations?
A4: this compound should be stored as a solid at -20°C. For in vivo studies, formulations should be prepared fresh daily if possible. If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration. The stability of the compound in the chosen vehicle should be determined as part of your experimental validation.
Q5: What are the key signaling pathways affected by PLX-4720?
A5: PLX-4720 is a selective inhibitor of the BRAF V600E mutant kinase. It blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. This inhibition leads to decreased phosphorylation of MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.
III. Data Presentation
Table 1: Comparison of Oral Bioavailability of Vemurafenib (a PLX-4720 analog) in Different Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Vemurafenib in 20% PEG 400 | 10 | ~1500 | ~15000 | ~10% |
| Sol-vemurafenib 2i (prodrug) in saline | 10 | ~3000 | ~30000 | >20% |
| Sol-vemurafenib 2vi (prodrug) in saline | 10 | ~4000 | ~45000 | >30% |
Data is estimated from graphical representations in the source and is intended for comparative purposes.[5] This table illustrates how a prodrug approach can significantly improve the oral bioavailability of a BRAF inhibitor compared to a standard PEG-based formulation.
IV. Experimental Protocols
Protocol: Preparation of PLX-4720 Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (0.5% or 1% w/v in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should not exceed 10%.
-
In a separate tube, prepare the desired volume of methylcellulose solution.
-
While vortexing the methylcellulose solution, slowly add the this compound stock solution to create a homogenous suspension.
-
Continue to vortex for 5-10 minutes to ensure uniform distribution. Sonication can be used to aid in creating a fine suspension.
-
Prepare the formulation fresh on the day of dosing. Keep the suspension on a vortex mixer or mix thoroughly before each animal is dosed to prevent settling.
-
Protocol: Oral Gavage in Mice
-
Preparation:
-
Calculate the appropriate dosing volume for each mouse based on its body weight (typically not exceeding 10 mL/kg).[2][3]
-
Select a gavage needle of the appropriate size (e.g., 20-gauge, 1.5 inches for an adult mouse). Flexible plastic needles are recommended to reduce the risk of injury.[1]
-
Measure the length from the corner of the mouse's mouth to the last rib to determine the maximum insertion depth and mark the needle.
-
-
Procedure:
-
Restrain the mouse securely by the scruff of the neck to immobilize the head and body.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the formulation over 2-3 seconds.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
V. Visualizations
Caption: BRAF-MEK-ERK signaling pathway and the inhibitory action of PLX-4720 on the BRAF V600E mutant.
Caption: A typical experimental workflow for an in vivo study of this compound in a mouse model.
References
- 1. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d3b.center [d3b.center]
Cell line-specific responses to PLX-4720-d7 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX-4720-d7. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
PLX-4720 is a potent and selective small-molecule inhibitor of the BRAF V600E mutated protein kinase.[1][2][3][4] It is designed to block the ATP-binding site of the oncogenic BRAF V600E protein, thereby inhibiting its kinase activity.[2][5] This leads to the downregulation of the MAPK/ERK signaling pathway, resulting in decreased cell proliferation and induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[3][6]
Q2: Is this compound expected to be effective against all cancer cell lines?
No. The efficacy of PLX-4720 is highly specific to cell lines carrying the BRAF V600E mutation.[1][4][6] It shows significantly less activity against cells with wild-type BRAF.[1][3][4] Therefore, it is crucial to know the BRAF mutational status of your cell line before initiating treatment.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of PLX-4720 can vary between cell lines. However, studies have shown that concentrations in the range of 0.1 µM to 10 µM are commonly used.[2] For instance, in BRAF V600E mutant melanoma cell lines, GI50 values (concentration for 50% growth inhibition) have been reported to be in the range of 0.31 µM to 1.7 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: What is "paradoxical activation" of the MAPK pathway and when might I observe it?
In BRAF wild-type cells, or even in some BRAF mutant contexts under certain conditions, BRAF inhibitors like PLX-4720 can paradoxically activate the MAPK pathway.[7][8] This occurs because the inhibitor can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling. This can lead to unexpected cell proliferation or other off-target effects in non-BRAF V600E mutant cells.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed in my BRAF V600E mutant cell line after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Incorrect BRAF Mutation Status | Confirm the BRAF V600E mutation status of your cell line using sequencing or a validated molecular diagnostic test. |
| Development of Drug Resistance | Acquired resistance can occur through various mechanisms, such as activation of bypass signaling pathways (e.g., PI3K/Akt).[9][10][11] Analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, EGFR) via Western blot. Consider combination therapies to overcome resistance. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including media, supplements, and cell density, as these can influence drug response. |
| Drug Stability | Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell death observed in my BRAF wild-type control cell line.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, PLX-4720 may have off-target effects on other kinases.[1] Reduce the concentration of this compound to a range where it is selective for BRAF V600E. |
| Paradoxical MAPK Pathway Activation | In some BRAF wild-type cells, PLX-4720 can paradoxically activate the MAPK pathway, leading to unexpected cellular responses.[7] Assess the phosphorylation of ERK1/2 in your wild-type cells after treatment. |
| Contamination | Rule out contamination of your cell culture with other cell lines or microorganisms. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Passaging | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Drug Preparation | Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Variability | Ensure consistent incubation times, reagent concentrations, and reading parameters for your assays (e.g., MTT, Western blot). Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of PLX-4720 in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| COLO205 | Colorectal | 0.31 | [1][4] |
| A375 | Melanoma | 0.50 | [1][4] |
| WM2664 | Melanoma | 1.5 | [1][4] |
| COLO829 | Melanoma | 1.7 | [1][4] |
Table 2: Kinase Inhibitory Activity of PLX-4720
| Kinase | IC50 (nM) | Reference |
| BRAF V600E | 13 | [1][2][3][4] |
| Wild-type BRAF | 160 | [3] |
| c-Raf-1 (mutant) | 6.7 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imager.[12]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Common resistance mechanisms to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 11. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Inflammatory Side Effects of BRAF Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inflammatory side effects of BRAF inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common inflammatory side effects observed with BRAF inhibitors in research models?
A1: Based on extensive clinical and preclinical data, the most frequently observed inflammatory side effects include pyrexia (fever), cutaneous adverse events (rash, hyperkeratosis), arthralgia (joint pain), and uveitis (ocular inflammation).[1][2][3][4] The incidence and severity of these effects can vary depending on the specific BRAF inhibitor used, the experimental model (cell line, animal model), and the dosage.[5]
Q2: What is the underlying mechanism for many of these inflammatory side effects?
A2: A key mechanism is the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in BRAF wild-type cells.[6][7][8][9] In these cells, BRAF inhibitors can promote the dimerization of RAF kinases, leading to the activation of MEK and ERK, which in turn drives the production of pro-inflammatory cytokines and chemokines.[10][11]
Q3: How can I manage pyrexia in my animal models treated with BRAF inhibitors?
A3: Management of pyrexia in animal models typically involves temporary interruption of the BRAF inhibitor treatment until the fever resolves.[12][13] Administration of antipyretics such as NSAIDs may also be considered.[12][14] For recurrent or severe pyrexia, a dose reduction of the BRAF inhibitor might be necessary.[13] It is crucial to differentiate drug-induced pyrexia from infection.
Q4: My cell cultures are showing signs of an inflammatory response after BRAF inhibitor treatment. What can I do?
A4: An inflammatory response in cell culture, often characterized by the release of cytokines like IL-1β, can be managed by co-treatment with anti-inflammatory agents.[10] Low-dose corticosteroids can be tested to mitigate the inflammatory cascade. The specific concentration will need to be optimized for your cell type and experimental conditions. A dose-response experiment is recommended.
Q5: Are there ways to mitigate cutaneous side effects in my animal models?
A5: For cutaneous toxicities such as rash and hyperkeratosis in animal models, topical corticosteroids can be applied to the affected areas.[15][16] For photosensitivity, particularly with vemurafenib, it is crucial to house the animals under lighting conditions that minimize UV exposure.[15][17]
Q6: I am observing signs of eye inflammation in my animal models. How should I proceed?
A6: Ocular inflammation, or uveitis, is a known side effect.[18][19][20][21][22] If you observe signs such as redness, swelling, or discharge, a consultation with a veterinary ophthalmologist is recommended. Management in research animals may involve the topical application of corticosteroids.[12][17] In severe cases, a temporary discontinuation or dose reduction of the BRAF inhibitor may be required.[17]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Pro-inflammatory Cytokines in Conditioned Media
| Possible Cause | Troubleshooting Step |
| Paradoxical MAPK activation in BRAF wild-type cells in a mixed culture. | 1. Verify the BRAF mutation status of all cell lines in your co-culture system. 2. If BRAF wild-type cells are present, consider using a lower concentration of the BRAF inhibitor or co-administering a MEK inhibitor to block paradoxical activation.[8] 3. Perform a Western blot to confirm pERK levels in the BRAF wild-type cells. |
| Inflammasome activation in immune cells (if present in the culture). | 1. Identify the immune cell population responsible for the cytokine release (e.g., dendritic cells, macrophages).[10] 2. Consider using inhibitors of the inflammasome pathway, such as a caspase-1 inhibitor, to confirm the mechanism. |
| Off-target effects of the BRAF inhibitor. | 1. Test a different BRAF inhibitor with a distinct off-target profile. 2. Consult the manufacturer's documentation for known off-target effects. |
Issue 2: Severe Cutaneous Reactions in Animal Models
| Possible Cause | Troubleshooting Step |
| High dosage of the BRAF inhibitor. | 1. Reduce the dose of the BRAF inhibitor.[17] 2. Monitor for a dose-dependent improvement in the skin condition. |
| Photosensitivity (especially with vemurafenib). | 1. Ensure animal housing has filtered lighting to block UVA/UVB rays.[15] 2. If possible, switch to a BRAF inhibitor with a lower risk of photosensitivity, such as dabrafenib.[15] |
| Immune-mediated inflammatory response. | 1. Apply topical corticosteroids to the affected skin.[15][16] 2. Collect skin biopsies for histological analysis to characterize the inflammatory infiltrate. |
Issue 3: Arthralgia and Reduced Mobility in Animal Models
| Possible Cause | Troubleshooting Step |
| Drug-induced inflammatory arthritis. | 1. Administer non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation.[17] 2. Temporarily interrupt BRAF inhibitor treatment and observe for improvement in mobility.[17] 3. Consider a dose reduction upon re-initiation of treatment. |
| General malaise and sickness behavior. | 1. Monitor for other signs of toxicity, such as weight loss and pyrexia. 2. Ensure adequate hydration and nutrition. |
Data Presentation
Table 1: Incidence of Common Inflammatory Side Effects of BRAF Inhibitors (Clinical Data)
| Side Effect | Vemurafenib (Monotherapy) | Dabrafenib (Monotherapy) | Dabrafenib + Trametinib |
| Pyrexia | Rare | 28% | 51-57%[17] |
| Rash | 39-60%[15][23] | High incidence | 24% |
| Arthralgia | 35-56%[17][23] | 27%[17] | High incidence |
| Uveitis | 2.1%[5] | 1%[5] | Incidence varies |
| Photosensitivity | Up to 50%[15][17] | Rare[15] | Low incidence |
| Hyperkeratosis | High incidence | High incidence | Lower than monotherapy |
Table 2: Management Strategies for Inflammatory Side Effects in a Research Setting
| Side Effect | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Pyrexia | Not directly applicable. Monitor for pro-inflammatory cytokine release. | - Treatment interruption.[12][13] - Administer NSAIDs.[12][14] - Dose reduction.[13] |
| Cutaneous Events | Not directly applicable. | - Topical corticosteroids.[15][16] - Reduce UV exposure.[15][17] - Dose reduction.[17] |
| Arthralgia | Not directly applicable. | - Administer NSAIDs.[17] - Treatment interruption.[17] - Dose reduction. |
| Uveitis | Not directly applicable. | - Topical corticosteroids.[12][17] - Treatment interruption.[17] - Dose reduction. |
| Cytokine Release | - Co-treatment with corticosteroids (dose-dependent). - Use of specific cytokine inhibitors. | - Systemic corticosteroids (in severe cases). - Dose interruption/reduction. |
Experimental Protocols
Protocol 1: Western Blot for Detecting Paradoxical ERK Activation
This protocol is designed to assess the phosphorylation of ERK (pERK) in BRAF wild-type cells treated with a BRAF inhibitor.
-
Cell Culture: Plate BRAF wild-type cells (e.g., HaCaT keratinocytes) and allow them to adhere overnight.
-
Treatment: Treat cells with the BRAF inhibitor at various concentrations for a specified time (e.g., 15-60 minutes). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.[8]
Protocol 2: In Vitro Cytokine Release Assay
This protocol is for measuring the release of pro-inflammatory cytokines from cells treated with a BRAF inhibitor.
-
Cell Culture: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or dendritic cells) or a co-culture of immune cells and cancer cells.
-
Treatment: Treat the cells with the BRAF inhibitor at various concentrations for 24-72 hours. Include appropriate controls (vehicle, positive control like LPS).
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification:
-
Data Analysis: Calculate the concentration of each cytokine and compare the treated groups to the control groups.
Protocol 3: Assessment of Cutaneous Inflammation in a Murine Model
This protocol outlines the steps for histological evaluation of skin inflammation in mice treated with BRAF inhibitors.
-
Animal Treatment: Administer the BRAF inhibitor to mice daily via oral gavage. Include a vehicle control group.
-
Observation: Monitor the mice for the development of skin lesions.
-
Tissue Collection: At a predetermined endpoint, euthanize the mice and collect skin biopsies from affected and unaffected areas.
-
Fixation and Processing: Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.[15]
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to assess the general morphology and inflammatory infiltrate.[15]
-
Immunohistochemistry (IHC): Perform IHC for specific inflammatory markers (e.g., CD3 for T-cells, F4/80 for macrophages) to characterize the immune cell infiltrate.
-
Analysis: A pathologist should score the sections for the severity of inflammation, epidermal thickness, and the presence of specific immune cell populations.
Visualizations
Caption: Paradoxical MAPK pathway activation by BRAF inhibitors.
Caption: Workflow for studying inflammatory side effects.
Caption: Troubleshooting logic for managing side effects.
References
- 1. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory side effects of BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BRAF inhibitors stimulate inflammasome activation and interleukin 1 beta production in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond [mdpi.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Management of Pyrexia Associated with the Combination of Dabrafenib and Trametinib: Canadian Consensus Statements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cutaneous wound healing through paradoxical MAPK activation by BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 18. chondrex.com [chondrex.com]
- 19. art.torvergata.it [art.torvergata.it]
- 20. Real-World Incidence of Incident Noninfectious Uveitis in Patients Treated With BRAF Inhibitors: A Nationwide Clinical Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aao.org [aao.org]
- 22. Uveitis associated with immune checkpoint inhibitors or BRAF/MEK inhibitors in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis [frontiersin.org]
- 24. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
Validation & Comparative
PLX-4720-d7 vs. PLX-4720: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the BRAF V600E inhibitor PLX-4720 with its deuterated analog, PLX-4720-d7. This guide provides available experimental data, detailed methodologies for key comparative experiments, and visual representations of relevant biological pathways and workflows.
This guide offers a comprehensive comparison between the well-characterized BRAF V600E inhibitor, PLX-4720, and its stable isotope-labeled counterpart, this compound. While direct comparative studies on the deuterated analog are not extensively published, this document provides the known data for PLX-4720 and outlines the experimental protocols necessary to generate comparative data for this compound. The comparison is framed around the well-established principles of the kinetic isotope effect, which predicts altered metabolic stability and pharmacokinetic properties for deuterated compounds.
Introduction to PLX-4720 and the Rationale for Deuteration
PLX-4720 is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of melanomas and other cancers.[1][2] It functions by blocking the ATP-binding site of the constitutively active BRAF V600E protein, thereby inhibiting the downstream MEK-ERK signaling pathway and inducing cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2][3][4]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic profile of a compound.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[6] For PLX-4720, deuteration at specific metabolically vulnerable positions to create this compound is expected to reduce its rate of metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen.[5][7]
Comparative Data Overview
While specific experimental data for this compound is not publicly available, the following tables summarize the known in vitro and in vivo activity of PLX-4720. This data serves as a benchmark for the expected performance of its deuterated analog. Researchers can utilize the experimental protocols outlined in the subsequent section to generate corresponding data for this compound.
Table 1: In Vitro Potency and Selectivity of PLX-4720
| Parameter | Target | Value | Reference |
| IC50 | BRAFV600E (cell-free assay) | 13 nM | [1][7][8] |
| c-Raf-1 (Y340D/Y341D) | Equally potent to BRAFV600E | [1][7][8] | |
| Wild-type BRAF | 160 nM (>10-fold selective for V600E) | [8] | |
| Other Kinases (Frk, Src, Fak, FGFR, Aurora A) | >1000 nM (>100-fold selective) | ||
| GI50 (Cell Growth Inhibition) | COLO205 (BRAFV600E) | 0.31 µM | |
| A375 (BRAFV600E) | 0.50 µM | ||
| WM2664 (BRAFV600E) | 1.5 µM | ||
| COLO829 (BRAFV600E) | 1.7 µM | ||
| IC50 (ERK Phosphorylation Inhibition) | Cell lines with BRAFV600E | 14-46 nM |
Table 2: In Vivo Activity of PLX-4720 in Mouse Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Nude Mice | COLO205 (BRAFV600E) | 20 mg/kg/day (oral) | Significant tumor growth delays and regressions | [2] |
| SCID Mice | 1205Lu (BRAFV600E) | 100 mg/kg twice daily (oral) | Almost complete tumor elimination | [1] |
| SCID Mice | C8161 (Wild-type BRAF) | 100 mg/kg twice daily (oral) | No activity | [1] |
Experimental Protocols for Comparative Analysis
To generate robust comparative data between PLX-4720 and this compound, the following detailed experimental protocols are recommended.
In Vitro BRAF V600E Kinase Inhibition Assay
Objective: To determine and compare the IC50 values of PLX-4720 and this compound against the BRAF V600E kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK protein (substrate)
-
ATP
-
PLX-4720 and this compound stock solutions (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
AlphaScreen™ Kinase Assay Kit (or similar technology)
-
384-well microplates
-
-
Procedure: a. Prepare serial dilutions of PLX-4720 and this compound in DMSO. b. In a 384-well plate, add the assay buffer, BRAF V600E enzyme, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding a mixture of biotinylated MEK and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop buffer containing EDTA. f. Add AlphaScreen™ detection beads (streptavidin donor beads and anti-phospho-MEK acceptor beads). g. Incubate in the dark at room temperature for 60 minutes. h. Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess and compare the cytotoxic effects of PLX-4720 and this compound on BRAF V600E-positive cancer cell lines.
Methodology:
-
Reagents and Materials:
-
BRAF V600E-positive cancer cell line (e.g., A375, COLO205)
-
Complete cell culture medium
-
PLX-4720 and this compound stock solutions (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of PLX-4720 and this compound for a specified duration (e.g., 72 hours). c. For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). d. For the CellTiter-Glo® assay, add the reagent directly to the wells and incubate for a short period. e. Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To compare the metabolic stability of PLX-4720 and this compound in liver microsomes.
Methodology:
-
Reagents and Materials:
-
Human or mouse liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
PLX-4720 and this compound stock solutions
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure: a. Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C. b. Add the test compound (PLX-4720 or this compound) to the microsome solution and pre-incubate. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction. e. Centrifuge the samples to precipitate the proteins. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of PLX-4720 and this compound following oral administration in mice.
Methodology:
-
Animals and Housing:
-
Use a suitable strain of mice (e.g., BALB/c or C57BL/6).
-
House the animals in a controlled environment with access to food and water ad libitum.
-
Acclimatize the animals before the study.
-
-
Procedure: a. Formulate PLX-4720 and this compound in an appropriate vehicle for oral gavage. b. Administer a single oral dose of each compound to separate groups of mice. c. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of mice in each group via a suitable method (e.g., tail vein, retro-orbital sinus). d. Process the blood samples to obtain plasma. e. Extract the compounds from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). f. Quantify the concentrations of PLX-4720 and this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration of each compound versus time.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (elimination half-life)
-
CL/F (apparent oral clearance)
-
Vd/F (apparent volume of distribution)
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of PLX-4720 and the experimental workflows for its evaluation.
Caption: The MAPK signaling pathway and the inhibitory action of PLX-4720 on the BRAF V600E mutant.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
PLX-4720 is a well-established selective inhibitor of BRAF V600E. Its deuterated analog, this compound, holds the potential for an improved pharmacokinetic profile due to the kinetic isotope effect, which may translate to enhanced therapeutic efficacy and patient convenience. While direct comparative data is currently limited, this guide provides the foundational information on PLX-4720 and the necessary experimental protocols for researchers to conduct a thorough comparative analysis. The generation of such data will be invaluable for the continued development and understanding of next-generation BRAF inhibitors.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head In Vitro Comparison: PLX-4720-d7 and Vemurafenib for BRAF V600E Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two closely related BRAF inhibitors: PLX-4720-d7 and its clinically approved analog, vemurafenib. This analysis is supported by experimental data to inform preclinical research and drug discovery efforts.
Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in many melanomas.[1][2][3] Its development was a significant step forward in targeted cancer therapy. PLX-4720 is a structurally similar precursor to vemurafenib, and this compound is its deuterated form.[4] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy often employed to modify the pharmacokinetic properties of a drug for in vivo applications. For the purposes of this in vitro comparison, the efficacy of this compound is considered analogous to that of PLX-4720. Both compounds function by targeting the ATP-binding site of the mutated BRAF kinase, thereby inhibiting the downstream MAPK/ERK signaling pathway and inducing cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[2][4][5][6][7]
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of PLX-4720 and vemurafenib against BRAF V600E and other related kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| PLX-4720 | BRAF V600E | 13 |
| Wild-type BRAF | 160 | |
| c-Raf-1 (Y340D/Y341D) | 6.7 | |
| Vemurafenib | BRAF V600E | 13-31 |
| Wild-type BRAF | 100-160 | |
| C-Raf | 6.7-48 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of PLX-4720/vemurafenib.
Caption: A generalized workflow for the in vitro comparison of BRAF inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the in vitro efficacy of BRAF inhibitors.
Kinase Activity Assay (e.g., AlphaScreen)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: In a microplate, the BRAF V600E enzyme is incubated with its substrate, MEK, in the presence of ATP and varying concentrations of the inhibitor (this compound or vemurafenib).
-
Detection: After incubation, acceptor beads coated with an antibody specific for the phosphorylated substrate and donor beads are added. In the presence of the phosphorylated product, the beads come into close proximity, generating a chemiluminescent signal upon laser excitation.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8][9]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or vemurafenib for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to a colored formazan product by metabolically active cells. The product is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added. The amount of ATP present in viable cells is proportional to the luminescent signal produced.[10][11]
-
-
Data Analysis: The signal is measured, and the percentage of cell viability relative to untreated controls is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the inhibition of downstream signaling pathways and the induction of apoptosis.
-
Protein Extraction: Cells treated with the inhibitors are lysed to extract total protein.
-
Gel Electrophoresis and Transfer: The protein lysates are separated by size via SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated ERK (p-ERK) to assess pathway inhibition, or cleaved PARP and caspase-3 to assess apoptosis).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody, and the resulting signal is visualized. The intensity of the bands provides a semi-quantitative measure of protein levels.
Summary of Findings
Both PLX-4720 and vemurafenib are highly potent inhibitors of the BRAF V600E mutation in vitro. Their IC50 values against the target kinase are in the low nanomolar range, demonstrating their high affinity and specificity.[7] While both compounds show selectivity for the mutant BRAF over the wild-type form, they also exhibit inhibitory activity against other kinases, such as c-Raf. The choice between this compound and vemurafenib for in vitro studies may depend on the specific experimental goals. For researchers focused purely on the in vitro cellular and biochemical effects of BRAF V600E inhibition, this compound serves as an excellent tool. Vemurafenib, as the clinically approved drug, is more relevant for studies aiming to translate in vitro findings to a clinical context. A study has suggested that vemurafenib may have a stronger interaction with the ABCB1 transporter than PLX-4720, which could be a consideration in certain experimental models.[12][13][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Differential effects of the oncogenic BRAF inhibitor PLX4032 (vemurafenib) and its progenitor PLX4720 on ABCB1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PLX-4720-d7: A Comparative Guide to a Selective B-RafV600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of PLX-4720-d7 as a specific inhibitor of the B-RafV600E mutation, a key driver in several cancers, including melanoma. Through objective comparisons with other relevant B-Raf inhibitors and supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to B-RafV600E and Targeted Inhibition
The B-Raf gene, a member of the Raf kinase family, is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf protein leads to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis. PLX-4720, and its deuterated version this compound, are potent and selective small-molecule inhibitors designed to target this specific mutation. The deuterium labeling in this compound is intended to improve its pharmacokinetic properties.
Comparative Analysis of B-RafV600E Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized B-Raf inhibitors. This section provides a comparative analysis of PLX-4720 with its close analog Vemurafenib (PLX4032) and another widely used inhibitor, Dabrafenib.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical assay. The following table summarizes the IC50 values for PLX-4720 and other inhibitors against B-RafV600E and wild-type (WT) B-Raf.
| Inhibitor | B-RafV600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) | Selectivity (WT/V600E) |
| PLX-4720 | 13 | 160 | ~12x |
| Vemurafenib (PLX4032) | 31 | 100 | ~3x[1] |
| Dabrafenib | 0.8 | 3.2 | 4x |
Note: IC50 values can vary between different assay conditions.
Cellular Activity
The half-maximal growth inhibition (GI50) reflects the inhibitor's effectiveness in a cellular context. The table below presents GI50 values for various melanoma cell lines harboring the B-RafV600E mutation.
| Cell Line | PLX-4720 GI50 (µM) | Vemurafenib GI50 (µM) | Dabrafenib GI50 (µM) |
| A375 | 0.50 | ~0.1 | <0.04[2] |
| WM2664 | 1.5 | Not widely reported | Not widely reported |
| COLO205 | 0.31 | Not widely reported | Not widely reported |
| COLO829 | 1.7 | Not widely reported | Not widely reported |
Note: GI50 values can be influenced by cell line-specific factors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize B-Raf inhibitors.
In Vitro B-Raf Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified B-Raf protein.
Materials:
-
Recombinant B-RafV600E enzyme
-
MEK1 (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to a reaction well containing the B-RafV600E enzyme in assay buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Materials:
-
B-RafV600E mutant cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar, e.g., MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to a DMSO-treated control and determine the GI50 value.
Western Blot for Phospho-ERK
This technique is used to assess the inhibition of the downstream signaling pathway of B-Raf.
Materials:
-
B-RafV600E mutant cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal loading.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.
Caption: B-RafV600E signaling pathway and the point of inhibition by this compound.
References
Unveiling the Selectivity of PLX-4720-d7: A Kinase Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of PLX-4720-d7 against a panel of other kinases, supported by experimental data and detailed protocols.
PLX-4720, the non-deuterated active form of this compound, is a potent and highly selective inhibitor of the B-RafV600E mutant kinase, a key driver in several cancers.[1][2][3][4] this compound, as a deuterated analog, is primarily utilized in pharmacokinetic studies, with its biological activity mirroring that of PLX-4720.[5] This guide will focus on the cross-reactivity profile of the active compound, PLX-4720.
Kinase Inhibition Profile of PLX-4720
The selectivity of PLX-4720 has been assessed against a broad spectrum of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. B-RafV600E |
| Primary Target | ||
| B-RafV600E | 13[2][3][4] | - |
| Off-Targets | ||
| c-Raf-1 (Y340D/Y341D) | Equally potent to B-RafV600E[1][6] | ~1-fold |
| B-Raf (wild-type) | 160[2][4] | ~12.3-fold |
| BRK | 130[7] | 10-fold |
| Frk | 1300 - 3400[1][6] | >100-fold |
| Src | 1300 - 3400[1][6] | >100-fold |
| Fak | 1300 - 3400[1][6] | >100-fold |
| FGFR | >1000[2] | >77-fold |
| Aurora A | >1000[2] | >77-fold |
| CSK | >1000[2] | >77-fold |
As the data indicates, PLX-4720 demonstrates remarkable selectivity for the B-RafV600E mutant over the wild-type B-Raf and a wide array of other kinases, with selectivity ratios often exceeding 100-fold.[1][6]
Experimental Protocols
The determination of kinase inhibition profiles is crucial for drug development. Below is a detailed methodology for a typical in vitro kinase activity assay used to assess the cross-reactivity of inhibitors like PLX-4720.
In Vitro Kinase Activity Assay (AlphaScreen™ Technology)
This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Recombinant human kinases (e.g., B-RafV600E, Src, etc.)
-
Biotinylated substrate peptide (e.g., biotinylated-MEK for Raf kinases)
-
PLX-4720 (or this compound) at various concentrations
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Phospho-specific Antibody Acceptor Beads
-
384-well microplates
-
Microplate reader capable of AlphaScreen™ detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of PLX-4720 in DMSO and then dilute further in the assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, the biotinylated substrate, and the various concentrations of PLX-4720.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a mixture of AlphaScreen™ Glutathione Donor Beads and Phospho-specific Antibody Acceptor Beads. The Donor beads bind to the GST-tagged kinase, and the Acceptor beads bind to the phosphorylated substrate.
-
Signal Measurement: Incubate the plate in the dark. Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen. If the Donor and Acceptor beads are in close proximity (due to kinase-substrate interaction), the singlet oxygen transfers energy to the Acceptor beads, which then emit light at 520-620 nm. The strength of this signal is inversely proportional to the inhibitory activity of PLX-4720.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
The primary target of PLX-4720, B-Raf, is a critical component of the MAPK/ERK signaling pathway. Inhibition of B-RafV600E blocks this pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells harboring this mutation.[1][3]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on B-RafV600E.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
Validating BRAF Splice Variants: A Comparative Guide to Using PLX-4720-d7
For researchers, scientists, and drug development professionals investigating mechanisms of resistance to BRAF inhibitors, the emergence of BRAF splice variants presents a significant challenge. Accurate validation of the presence and functional activity of these variants is crucial for developing next-generation therapies. This guide provides a comprehensive comparison of using PLX-4720-d7, a deuterated analog of the selective BRAF V600E inhibitor PLX-4720, against other common validation methods.
PLX-4720 is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2][3] Its deuterated form, this compound, offers enhanced metabolic stability, making it a valuable tool for in vivo studies and as an internal standard in mass spectrometry-based assays.[4][5][][7] The primary utility of PLX-4720 and its deuterated analog in this context is for the functional validation of BRAF splice variants, which often confer resistance to BRAF inhibitors.[8][9][10]
Comparison of Validation Methodologies
The validation of BRAF splice variants can be broadly categorized into two approaches: functional validation, which assesses the biological activity of the variants, and molecular detection, which confirms their physical presence. This compound is primarily employed in functional assays, while techniques like Droplet Digital PCR (ddPCR) and RNA sequencing are used for molecular detection.
| Feature | Functional Validation with this compound | Molecular Detection (ddPCR/RNA-Seq) |
| Principle | Measures cellular resistance to BRAF inhibition, indicating active signaling from splice variants. | Directly detects and quantifies the presence of specific BRAF splice variant transcripts.[11] |
| Information Gained | Confirms the biological activity and drug-resistance phenotype conferred by the splice variant.[8] | Identifies the specific splice variant(s) present and their relative abundance.[11][12] |
| Primary Application | Validating the functional consequences of identified or suspected BRAF splice variants. | Screening patient samples or cell lines for the presence of known or novel splice variants. |
| Use of this compound | As the therapeutic agent to challenge cells. The deuterated form can be used for precise quantification in pharmacokinetic/pharmacodynamic (PK/PD) studies.[4][7] | Not directly applicable. |
| Advantages | - Provides direct evidence of functional resistance.- Can be used in cell-based and in vivo models. | - High sensitivity and specificity for known variants (ddPCR).[11]- Can identify novel variants (RNA-Seq). |
| Limitations | - Indirect method for identifying the specific splice variant.- Requires viable cells or animal models. | - Does not confirm the functional activity of the detected variant.- RNA quality can be a limiting factor. |
Experimental Protocols
Functional Validation of BRAF Splice Variant-Mediated Resistance using PLX-4720
This protocol describes a cell-based assay to determine if the expression of a BRAF splice variant leads to resistance to PLX-4720.
1. Cell Culture and Treatment:
-
Culture melanoma cell lines known to express BRAF splice variants (e.g., PRT#3, PRT#4) and a parental cell line (e.g., 1205Lu) in appropriate media.[13][14]
-
Seed cells in 96-well plates for proliferation assays or larger plates for protein analysis.
-
Treat cells with a dose range of PLX-4720 (e.g., 10 nM to 10 µM).[14] Use a vehicle control (e.g., DMSO).
2. Cell Proliferation Assay (Crystal Violet):
-
After 72-96 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Stain with 0.5% crystal violet solution.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm to determine cell viability.
3. Western Blot for pERK/ERK:
-
After 24-48 hours of PLX-4720 treatment, lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system. A sustained pERK signal in the presence of PLX-4720 indicates resistance.[8][9]
Quantification of PLX-4720 using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the use of this compound in a pharmacokinetic analysis.
1. Sample Preparation:
-
Collect plasma or tissue samples from animals treated with PLX-4720.
-
Spike the samples with a known concentration of this compound as an internal standard.
-
Perform protein precipitation and liquid-liquid extraction to isolate the drug and the internal standard.
2. LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass transitions for PLX-4720 and this compound.
3. Data Analysis:
-
Calculate the peak area ratio of PLX-4720 to this compound.
-
Generate a standard curve using known concentrations of PLX-4720 and a fixed concentration of this compound.
-
Determine the concentration of PLX-4720 in the unknown samples by interpolating from the standard curve.
Visualizing the Pathways and Workflows
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRAF Splice Variant Resistance to RAF Inhibitor Requires Enhanced MEK Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Detection of BRAF splicing variants in plasma-derived cell-free nucleic acids and extracellular vesicles of melanoma patients failing targeted therapy therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial Effects of RAF Inhibitor in Mutant BRAF Splice Variant-expressing Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of PLX-4720-d7 and other deuterated kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PLX-4720-d7, a deuterated selective BRAF V600E inhibitor, and other deuterated kinase inhibitors. The strategic replacement of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a drug, a concept known as the "deuterium switch."[1][2] This modification can lead to a more favorable metabolic profile, potentially offering improved efficacy and safety.[1][2]
This document summarizes the available data on PLX-4720 and its deuterated analog, alongside a comparison with other deuterated kinase inhibitors for which data is available. It is important to note that direct comparative experimental data for this compound is not extensively available in published literature. Therefore, its properties are inferred based on the known characteristics of its non-deuterated counterpart, PLX-4720, and the established principles of the kinetic isotope effect observed in other deuterated molecules.
Principle of Deuteration in Kinase Inhibitors
Deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable, heavier isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] For kinase inhibitors, this can translate to:
-
Reduced Metabolism: Slower breakdown of the drug by metabolic enzymes, such as the cytochrome P450 (CYP) family.
-
Increased Half-life: The drug remains in the body for a longer period.
-
Enhanced Exposure: Higher overall drug concentration in the plasma (Area Under the Curve - AUC).
-
Altered Metabolite Profile: Potentially reducing the formation of toxic or less active metabolites.
These modifications can lead to improved therapeutic outcomes, such as more convenient dosing schedules and a better safety profile.[1]
Comparative Analysis of Deuterated Kinase Inhibitors
The following table summarizes the key features of this compound and provides a comparison with other notable deuterated kinase inhibitors. The data for this compound is largely inferred.
| Feature | PLX-4720 | This compound (Inferred) | Deucravacitinib | Deuterated Imatinib (d3) | Deuterated Dasatinib (BRP800) |
| Target Kinase | BRAF V600E | BRAF V600E | TYK2 (Allosteric inhibitor) | BCR-ABL, c-Kit, PDGFR | BCR-ABL, Src family kinases |
| Mechanism of Action | ATP-competitive inhibitor of the active kinase conformation | ATP-competitive inhibitor of the active kinase conformation | Binds to the regulatory pseudokinase (JH2) domain, stabilizing an inactive conformation | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Reported IC50 | ~13 nM for BRAF V600E[4][5][6] | Expected to be similar to PLX-4720 | - | Similar to imatinib in vitro[3] | - |
| Metabolism | Primarily CYP3A4 (inferred from vemurafenib)[7][8][9][10][11] | Potentially reduced CYP3A4-mediated metabolism | N-demethylation at the triazole moiety, N-glucuronidation, and cyclopropyl carboxamide hydrolysis[12] | N-demethylation by CYP3A4/5 to a less active metabolite[3][13] | Primarily metabolized by CYP3A4[14] |
| Potential Advantages of Deuteration | - | Increased half-life, higher systemic exposure (AUC), and potentially a more favorable dosing regimen compared to PLX-4720. | Reduced formation of a less selective N-demethylated metabolite, thereby retaining high TYK2 selectivity.[12] | Reduced N-demethylation in vitro, though this did not translate to increased in vivo exposure in rats.[3] | Potent antitumor activity with potentially less toxicity.[15] |
| Development Status | Preclinical research tool[5] | Research compound[4] | Approved for medical use[16] | Investigational | Preclinical[15] |
Signaling Pathway of BRAF V600E Inhibition
PLX-4720 and its deuterated counterpart, this compound, target the BRAF V600E mutation, a key driver in several cancers, including melanoma. Inhibition of BRAF V600E blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of kinase inhibitors are provided below.
In Vitro Kinase Activity Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency (IC50) of kinase inhibitors.
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled peptide), and ATP at desired concentrations.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor (e.g., this compound) in the kinase reaction buffer.
-
Assay Plate Setup: Add the diluted inhibitor solutions to a low-volume 384-well assay plate.
-
Kinase Addition: Add the kinase solution to all wells of the assay plate.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer. Incubate for at least 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-ERK Assay (AlphaScreen® SureFire®)
This protocol outlines a method to measure the phosphorylation of ERK in cells treated with a kinase inhibitor, providing a measure of the inhibitor's on-target effect in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate and grow overnight.
-
Serum Starvation: Before treatment, serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Agitate the plate for 15-20 minutes to ensure complete cell lysis.
-
Assay Plate Preparation: Transfer the cell lysates to a 384-well Proxiplate™.
-
Bead Addition: Add a mixture of AlphaScreen® donor and acceptor beads, conjugated with antibodies specific for total ERK and phospho-ERK, respectively.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on an AlphaLISA-capable plate reader.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the phospho-ERK signal (IC50).
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a kinase inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a kinase inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
The deuteration of kinase inhibitors like PLX-4720 represents a promising strategy to optimize their pharmacokinetic profiles. While direct comparative data for this compound is limited, the principles of the kinetic isotope effect suggest potential for improved metabolic stability and a longer half-life. As demonstrated by approved drugs like deucravacitinib, this approach can lead to tangible clinical benefits. Further preclinical and clinical studies are necessary to fully elucidate the comparative performance of this compound and other deuterated kinase inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ClinPGx [clinpgx.org]
- 15. A deuterated analog of dasatinib disrupts cell cycle progression and displays anti-non-small cell lung cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Head-to-head comparison of PLX-4720 and PLX-4720-d7 in vivo
A Comparative Guide for Researchers
This guide provides a detailed comparison of the BRAF V600E inhibitor PLX-4720 and its deuterated analog, PLX-4720-d7, for in vivo research applications. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.
Executive Summary
PLX-4720 is a potent and selective inhibitor of the BRAF V600E kinase, a key driver in a significant portion of melanomas and other cancers.[1] Its efficacy in preclinical in vivo models is well-documented, demonstrating significant tumor growth inhibition and, in some cases, regression.[1][2] this compound is a deuterated version of PLX-4720, where seven hydrogen atoms have been replaced by deuterium. While direct head-to-head in vivo comparative studies are not available in published literature, the principles of kinetic isotope effects suggest that this compound may offer an altered pharmacokinetic profile. Deuteration can lead to slower metabolism, potentially resulting in increased half-life and systemic exposure. This guide will present the established in vivo data for PLX-4720 and discuss the theoretical advantages and research applications of this compound.
Section 1: In Vivo Performance of PLX-4720
PLX-4720 has been extensively evaluated in various preclinical cancer models, consistently demonstrating efficacy in tumors harboring the BRAF V600E mutation.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of PLX-4720 in different xenograft models.
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| COLO205 (colorectal) | Nude mice | 20 mg/kg, once daily, oral gavage for 14 days | Substantial block of tumor growth; 4 out of 9 mice showed tumor regression to sub-palpable levels. | [1] |
| 1205Lu (melanoma) | SCID mice | 100 mg/kg, twice daily, oral gavage | Almost complete elimination of xenografts. | [2] |
| 8505c (thyroid) | N/A | 30 mg/kg/day | >90% inhibition of tumor growth and a dramatic decrease in distant lung metastases. | [2] |
| C8161 (melanoma, wild-type BRAF) | SCID mice | 100 mg/kg, twice daily, oral gavage | No activity against xenografts with wild-type BRAF. | [2] |
Section 2: this compound - A Theoretical In Vivo Profile
This compound is the deuterated form of PLX-4720. While it is commercially available for research purposes, there is a lack of published in vivo studies directly comparing its efficacy or pharmacokinetics to the parent compound.
The Rationale for Deuteration
The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can influence the pharmacokinetic properties of a drug. This is due to the "kinetic isotope effect," where the increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can make the molecule more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes.
Potential Advantages of this compound in Vivo:
-
Improved Metabolic Stability: Slower metabolism could lead to a longer half-life and increased overall drug exposure.
-
Reduced Metabolite-Related Toxicity: If any toxic metabolites are formed during the metabolism of PLX-4720, deuteration could potentially reduce their formation.
-
More Consistent In Vivo Exposure: A lower clearance rate could lead to more stable plasma concentrations of the drug.
It is crucial to note that these are theoretical advantages, and without direct comparative in vivo studies, the actual performance of this compound relative to PLX-4720 remains to be experimentally determined.
Section 3: Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in this guide.
Protocol 1: In Vivo Efficacy Study in a COLO205 Xenograft Model
-
Cell Line: COLO205 human colorectal adenocarcinoma cells (BRAF V600E positive).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of COLO205 cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in water).
-
PLX-4720 (20 mg/kg).
-
-
Administration: Oral gavage, once daily for 14 consecutive days, starting when tumors reach a predetermined size.
-
Monitoring:
-
Tumor volume measured with calipers every 2-3 days.
-
Body weight of the mice recorded to monitor for toxicity.
-
-
Endpoint:
-
Primary: Tumor growth inhibition.
-
Secondary: Tumor regression, body weight changes.
-
Protocol 2: In Vivo Efficacy Study in a 1205Lu Melanoma Xenograft Model
-
Cell Line: 1205Lu human melanoma cells (BRAF V600E positive).
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of 1205Lu cells.
-
Treatment Groups:
-
Vehicle control.
-
PLX-4720 (100 mg/kg).
-
-
Administration: Oral gavage, twice daily.
-
Monitoring:
-
Tumor volume measurements.
-
Animal survival.
-
-
Endpoint:
-
Tumor growth inhibition and regression.
-
Section 4: Signaling Pathway and Experimental Workflow
BRAF V600E Signaling Pathway
PLX-4720 specifically targets the constitutively active BRAF V600E mutant protein, which leads to the downstream activation of the MEK-ERK signaling pathway, promoting cell proliferation and survival.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of PLX-4720.
Typical In Vivo Efficacy Experimental Workflow
The following diagram illustrates a standard workflow for assessing the in vivo efficacy of a compound like PLX-4720.
Caption: A generalized workflow for an in vivo xenograft study.
PLX-4720 is a well-characterized and effective inhibitor of BRAF V600E in preclinical in vivo models. While its deuterated counterpart, this compound, presents a theoretically interesting profile with the potential for improved pharmacokinetics, a direct in vivo comparison is notably absent from the current scientific literature. Researchers choosing between these two compounds should consider the extensive validation of PLX-4720 versus the potential, yet unproven, benefits of this compound. Future head-to-head in vivo studies are warranted to experimentally validate the theoretical advantages of deuterating this potent BRAF inhibitor.
References
A Comparative Guide to PLX-4720-d7 as a Reference Compound for Novel BRAF Inhibitors
For researchers and drug development professionals at the forefront of oncology, the quest for more effective and selective BRAF inhibitors is a continuous endeavor. The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant portion of melanomas and other cancers, has paved the way for targeted therapies.[1][2] PLX-4720, and its deuterated analog PLX-4720-d7, have emerged as critical tools in this pursuit, serving as a benchmark for the evaluation of new chemical entities targeting the BRAF kinase. This guide provides a comprehensive comparison of PLX-4720 with other notable BRAF inhibitors, supported by experimental data and detailed protocols.
The Role of PLX-4720 and this compound
PLX-4720 is a potent and selective inhibitor of the BRAF V600E mutant kinase.[3][4] Its deuterated form, this compound, incorporates deuterium atoms, which can offer advantages in pharmacokinetic studies by altering metabolic pathways, often leading to a longer half-life and reduced metabolic clearance.[5] This makes this compound a valuable reference compound for in vivo studies and for establishing a baseline pharmacokinetic and pharmacodynamic profile against which novel inhibitors can be compared.
The BRAF Signaling Pathway
The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[6][7] This pathway is essential for regulating cellular processes such as growth, proliferation, differentiation, and survival.[8] In normal cells, the pathway is tightly regulated. However, mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cellular proliferation, a hallmark of cancer.[1][2]
Below is a diagram illustrating the BRAF signaling pathway and the point of intervention for BRAF inhibitors.
Figure 1: Simplified diagram of the BRAF/MAPK signaling pathway.
Comparative Performance Data
The efficacy of a BRAF inhibitor is determined by several factors, including its potency against the target kinase (IC50), its selectivity over other kinases, and its activity in cellular and in vivo models. The following tables summarize the comparative data for PLX-4720 and other well-characterized BRAF inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | BRAF V600E (nM) | Wild-Type BRAF (nM) | c-RAF-1 (nM) | Selectivity (WT BRAF / BRAF V600E) |
| PLX-4720 | 13[3][4][9] | 160[10] | 13[3] | ~12.3 |
| Vemurafenib (PLX4032) | 31 | 100 | 48 | ~3.2 |
| Dabrafenib | 0.8 | 3.2 | 5.2 | 4 |
| Encorafenib | 0.3 | 0.5 | 0.6 | ~1.7 |
Data compiled from publicly available literature and databases. Values can vary depending on the assay conditions.
Table 2: Cellular Activity (GI50/IC50) in BRAF V600E Mutant Cell Lines
| Compound | A375 (Melanoma) (nM) | COLO205 (Colorectal) (nM) | WM266.4 (Melanoma) (nM) |
| PLX-4720 | 500[3] | 310[3] | 1500[3] |
| Vemurafenib | 83 | 60 | 220 |
| Dabrafenib | 0.7 | 2.6 | 1.1 |
| Encorafenib | 1.1 | 1.5 | 2.5 |
GI50/IC50 values represent the concentration required to inhibit cell growth by 50%. Data is indicative and can vary between studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of novel BRAF inhibitors against a reference compound like this compound.
Biochemical Kinase Assay (BRAF V600E)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., novel inhibitor, this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (this compound) in DMSO.
-
In a 384-well plate, add the BRAF V600E enzyme and the test/reference compound.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines harboring the BRAF V600E mutation.
Materials:
-
BRAF V600E mutant cell line (e.g., A375, COLO205)
-
Complete cell culture medium
-
Test compounds and this compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50/IC50 value.
Western Blot Analysis for ERK Phosphorylation
This method is used to assess the inhibition of the downstream signaling of the BRAF pathway in cells.
Materials:
-
BRAF V600E mutant cell line
-
Test compounds and this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with compounds for a short duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., actin) to ensure equal protein loading.
Experimental Workflow and Logic
The evaluation of a novel BRAF inhibitor typically follows a structured workflow, starting from initial biochemical screening to in vivo efficacy studies. This compound serves as a constant reference throughout this process to benchmark the performance of the new compound.
Figure 2: Workflow for comparing a novel BRAF inhibitor to this compound.
Conclusion
PLX-4720 and its deuterated analog this compound remain indispensable reference compounds in the development of novel BRAF inhibitors. Their well-characterized biochemical and cellular profiles provide a robust baseline for assessing the potency, selectivity, and overall efficacy of new therapeutic candidates. By employing standardized and rigorous experimental protocols, researchers can effectively benchmark their novel inhibitors against this compound, facilitating the identification of next-generation therapies with improved clinical potential for patients with BRAF-mutant cancers.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 9. PLX-4720 | B-Raf Inhibitor | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
Unveiling the Contrasting Interactions of PLX-4720 and Vemurafenib with the ABCB1 Transporter: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the interactions between two BRAF inhibitors, PLX-4720 and its clinically approved successor vemurafenib (PLX4032), with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter. Understanding these differences is crucial for researchers in oncology and drug development, as ABCB1-mediated drug efflux is a significant mechanism of multidrug resistance in cancer.
Executive Summary
Vemurafenib exhibits a markedly stronger interaction with the ABCB1 transporter than its progenitor, PLX-4720.[1][2][3] This intensified interaction leads to a more potent inhibition of ABCB1's efflux function, which has significant implications for drug efficacy and potential drug-drug interactions. Experimental data, including docking studies and cell-based functional assays, consistently demonstrate that the minor structural modification in vemurafenib—the addition of a phenyl group—substantially enhances its ability to interfere with ABCB1-mediated transport.[2][4]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative findings from comparative studies on the interaction of PLX-4720 and vemurafenib with the ABCB1 transporter.
| Parameter | PLX-4720 | Vemurafenib (PLX4032) | Cell Line | Key Finding | Reference |
| Rhodamine 123 Accumulation | - | 4-fold greater accumulation than PLX-4720 at 20 µM | ABCB1-transduced UKF-NB-3 | Vemurafenib is a more potent inhibitor of ABCB1 efflux activity. | [1][2][5] |
| Vincristine IC50 Reduction | 9-fold decrease | 21-fold decrease | ABCB1-transduced UKF-NB-3 | Vemurafenib more effectively sensitizes ABCB1-expressing cells to cytotoxic substrates. | [1][2][5] |
| Protein Interaction Energy (Docking Study with mouse Abcb1a) | -9.0 kcal/mol (top pose) | -10.7 kcal/mol (top pose) | N/A | In silico modeling predicts a stronger binding affinity for vemurafenib. | [4] |
| Protein Interaction Energy (Docking Study with human ABCB1) | -10.3 kcal/mol (top pose) | -11.2 kcal/mol (top pose) | N/A | The stronger interaction of vemurafenib is consistent across species models. | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of PLX-4720 and vemurafenib interactions with ABCB1.
Rhodamine 123 Accumulation Assay
This assay quantifies the intracellular accumulation of the fluorescent ABCB1 substrate, rhodamine 123, to measure the inhibitory effect of the test compounds on ABCB1 efflux activity.
-
Cell Culture: ABCB1-overexpressing cells (e.g., ABCB1-transduced UKF-NB-3) and their parental control cells are cultured to 80% confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of PLX-4720, vemurafenib, or a vehicle control for 10 minutes at room temperature.
-
Substrate Addition: Rhodamine 123 is added to a final concentration of 5.2 µM, and the cells are incubated for an additional 20 minutes at 37°C.[6]
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Analysis: The intracellular fluorescence of the cell population is measured using a flow cytometer.[6] An increase in fluorescence compared to the vehicle control indicates inhibition of ABCB1-mediated efflux.
Cytotoxicity Assay (Vincristine)
This assay determines the ability of PLX-4720 and vemurafenib to sensitize ABCB1-expressing cancer cells to the cytotoxic effects of the ABCB1 substrate, vincristine.
-
Cell Seeding: ABCB1-overexpressing cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[7]
-
Drug Treatment: Cells are treated with a range of concentrations of vincristine in the presence or absence of a fixed, non-toxic concentration of PLX-4720 or vemurafenib.
-
Incubation: The cells are incubated for a period equivalent to twice their doubling time (typically 48-72 hours).[8]
-
Viability Assessment: Cell viability is determined using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of vincristine is calculated for each condition. A decrease in the IC50 value in the presence of PLX-4720 or vemurafenib indicates sensitization to the cytotoxic drug.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the differential molecular interactions of PLX-4720 and vemurafenib with the ABCB1 transporter.
Caption: Experimental workflow for comparing ABCB1 transporter interactions.
Caption: Differential binding of PLX-4720 and Vemurafenib to ABCB1.
References
- 1. Differential effects of the oncogenic BRAF inhibitor PLX4032 (vemurafenib) and its progenitor PLX4720 on ABCB1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. 3.6. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 7. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of PLX-4720-d7: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of PLX-4720-d7, as with its parent compound, should always occur in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[1] | Prevents inhalation of airborne particles. |
Key Handling Reminders:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[2]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated PPE).
-
Segregate this compound waste from other chemical waste streams to avoid inadvertent chemical reactions.[3] Specifically, store it separately from acids, bases, and oxidizing agents.[3]
Step 2: Waste Collection and Containment
-
Use a designated, compatible, and properly sealed waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label the waste container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Caution: Research chemical, toxicity not fully known")
-
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure the storage area is secure and away from general traffic.
-
Keep the waste container closed at all times, except when adding waste.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself. Only trained EHS personnel should handle the transportation and final disposal of the waste.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.
III. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant or you are unsure how to proceed, contact your institution's EHS department immediately.
-
For minor spills, if you are trained and equipped to do so:
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
IV. Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling PLX-4720-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like PLX-4720-d7. This guide provides essential, immediate safety and logistical information for the handling of this compound, a deuterated analog of the selective B-Raf(V600E) kinase inhibitor, PLX-4720. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. A properly fitted NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the compound, which can be harmful. |
| Body Protection | Laboratory coat. Consider a disposable gown for extensive handling. | Minimizes contamination of personal clothing. |
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for maintaining safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store in a cool, dry, and dark place as recommended by the supplier.
2. Solution Preparation:
-
Consult solubility data provided by the supplier. PLX-4720 is soluble in DMSO.
-
Prepare stock solutions in a chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Handling and Dosing:
-
Wear appropriate PPE at all times.
-
When performing experiments, handle solutions with care to avoid splashes and aerosols.
-
For in vivo studies, use appropriate animal handling techniques to minimize exposure to both the researcher and the animal.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Procedures:
-
Surfaces: Wipe down all work surfaces (benches, fume hood sash, etc.) with a suitable detergent and water after each use. For known spills, follow the spill cleanup procedure below.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., ethanol), followed by a detergent and water wash.
-
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a detergent and water solution.
-
Waste Disposal Plan:
As a potent kinase inhibitor, all waste generated from the use of this compound should be considered hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all unused solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves, bench paper) in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. |
| Sharps Waste | Any needles or syringes used for dosing that are contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste. |
Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Mechanism of Action: Targeting the MAPK Signaling Pathway
PLX-4720 is a potent and selective inhibitor of the B-Raf(V600E) mutant kinase. This mutation is a driver in several cancers, including melanoma. The deuteration of this compound is intended to alter its pharmacokinetic properties but not its mechanism of action.
PLX-4720 exerts its effect by inhibiting the constitutively active B-Raf(V600E) protein, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[2][3][4] By blocking B-Raf(V600E), PLX-4720 prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.
Key Experimental Protocols
Below are summaries of common experimental protocols used to assess the activity of PLX-4720. These can be adapted for use with this compound.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
In Vitro Kinase Assay:
-
Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), combine the B-Raf(V600E) enzyme, a substrate (e.g., biotinylated MEK), and ATP.[5]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific time.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., ELISA, HTRF) or by measuring ATP consumption.[5]
-
Analysis: Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely advance their scientific inquiries with this compound, contributing to the development of novel therapeutics while prioritizing a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
